molecular formula C9H6Cl2 B14726249 1,1-Dichloro-3-phenyl-2-propyne CAS No. 13524-09-9

1,1-Dichloro-3-phenyl-2-propyne

Cat. No.: B14726249
CAS No.: 13524-09-9
M. Wt: 185.05 g/mol
InChI Key: REZYOQRLEJUPBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dichloro-3-phenyl-2-propyne is a useful research compound. Its molecular formula is C9H6Cl2 and its molecular weight is 185.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1-Dichloro-3-phenyl-2-propyne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Dichloro-3-phenyl-2-propyne including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

13524-09-9

Molecular Formula

C9H6Cl2

Molecular Weight

185.05 g/mol

IUPAC Name

3,3-dichloroprop-1-ynylbenzene

InChI

InChI=1S/C9H6Cl2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,9H

InChI Key

REZYOQRLEJUPBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC(Cl)Cl

Origin of Product

United States

Foundational & Exploratory

1,1-Dichloro-3-phenyl-2-propyne: Chemical Structure, Properties, and Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in synthetic methodology and transition-metal catalysis, I frequently encounter substrates that serve as pivotal building blocks for complex molecular architectures. 1,1-Dichloro-3-phenyl-2-propyne (CAS: 13524-09-9) is one such compound. Characterized by a unique propargylic gem-dichloride moiety adjacent to a phenyl-substituted alkyne, this molecule acts as a highly versatile electrophile and carbene precursor.

This technical guide provides an in-depth analysis of the physicochemical properties, synthesis protocols, and advanced catalytic applications of 1,1-dichloro-3-phenyl-2-propyne. By dissecting the causality behind experimental choices—such as catalyst selection and temperature control—this whitepaper establishes a self-validating framework for researchers aiming to leverage this compound in the enantioselective synthesis of complex allenes and cyclopropanes.

Chemical Identity & Physicochemical Profiling

The reactivity of 1,1-dichloro-3-phenyl-2-propyne is fundamentally driven by its structure. The gem-dichloro group introduces significant steric bulk and inductive electron withdrawal, which precisely modulates the electrophilicity of the adjacent alkyne. This prevents unwanted side reactions (such as over-reduction) while priming the molecule for highly regioselective nucleophilic attacks.

Table 1: Physical and Chemical Properties [1]

PropertyValue
Chemical Name 1,1-Dichloro-3-phenyl-2-propyne
Synonyms (3,3-Dichloroprop-1-yn-1-yl)benzene; 1,1-dichloro-3-phenylprop-2-yne
CAS Registry Number 13524-09-9
Molecular Formula C9H6Cl2
Molecular Weight 185.05 g/mol
Exact Mass 183.985 g/mol
Topological Polar Surface Area (TPSA) 0.00 Ų
LogP (Estimated) ~3.2
Structural Class Propargylic gem-dichloride

Deoxochlorination Synthesis Workflow

The most robust method for synthesizing 1,1-dichloro-3-phenyl-2-propyne is the deoxochlorination of phenylpropargyl aldehyde using phosphorus pentachloride (PCl₅), as originally optimized by Shavrin et al. [2].

Protocol 1: Synthesis via PCl₅ Chlorination

Objective: High-yield conversion of the aldehyde to a gem-dichloride without chlorinating the alkyne.

  • System Preparation: Flame-dry a 2-neck round-bottom flask under an argon atmosphere. Moisture exclusion is critical to prevent the premature hydrolysis of PCl₅.

  • Reagent Loading: Dissolve phenylpropargyl aldehyde (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration. Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Low temperature minimizes the electrophilic addition of chlorine across the alkyne triple bond, ensuring chemoselectivity.

  • Chlorination: Add PCl₅ (1.2 equiv) portion-wise over 30 minutes.

    • Causality: PCl₅ acts as a potent deoxochlorinating agent. The portion-wise addition controls the exothermic nature of the reaction, preventing thermal degradation of the substrate.

  • Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor via TLC (Hexanes/EtOAc 9:1) until the aldehyde spot is fully consumed.

  • Work-up: Carefully quench the reaction by pouring it into crushed ice.

    • Self-Validating Step: The cessation of fuming visually indicates the complete hydrolysis of excess PCl₅ and POCl₃ byproducts. Extract with DCM, wash with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (100% Hexanes) to afford pure 1,1-dichloro-3-phenyl-2-propyne as a pale yellow liquid (Yield: 50-75%).

Divergent Reactivity & Advanced Applications

The synthetic utility of 1,1-dichloro-3-phenyl-2-propyne branches into two primary domains: base-mediated carbene generation and transition-metal-catalyzed asymmetric substitution.

ReactivityMap A Phenylpropargyl Aldehyde (Ph-C≡C-CHO) B 1,1-Dichloro-3-phenyl-2-propyne (Ph-C≡C-CHCl2) A->B PCl5 Chlorination (Deoxochlorination) C Alkynylchlorocarbenes Intermediate B->C Basic Solvolysis (α-Elimination) E Chiral Chloro-substituted Allenylsilanes B->E Cu-Catalyzed Silylation (SN2' Displacement) D 1-Chloro-1-alkynylcyclopropanes (via Olefin Addition) C->D + Olefins Cyclopropanation

Divergent synthetic reactivity of 1,1-dichloro-3-phenyl-2-propyne.

Carbene Generation and Cyclopropanation

Under basic solvolysis conditions (e.g., using potassium tert-butoxide), 1,1-dichloro-3-phenyl-2-propyne undergoes α-elimination of HCl to generate an alkynylchlorocarbene. When generated in the presence of olefins, this highly reactive intermediate undergoes rapid [2+1] cycloaddition to yield 1-chloro-1-alkynylcyclopropanes, which are valuable strained-ring building blocks [2].

Enantioselective Copper-Catalyzed Silylation

A major breakthrough in the utilization of propargylic dichlorides was reported by Xu, Loh, and co-workers in 2019 [3]. They developed a copper-catalyzed asymmetric silylation that converts 1,1-dichloro-3-phenyl-2-propyne into highly enantioenriched chloro-substituted allenylsilanes. This reaction proceeds via a strict Sₙ2' migratory insertion pathway.

CatalyticCycle Cu LCuX (Pre-catalyst) CuSi LCu-SiR3 (Active Nucleophile) Cu->CuSi + Si-Bpin / Base Transmetalation Coord π-Alkyne Complex Coordination CuSi->Coord + Ph-C≡C-CHCl2 Substrate Binding TS SN2' Transition State Anti-attack Coord->TS Migratory Insertion Prod Chiral Allenylsilane (Product) TS->Prod Chloride Elimination Prod->Cu Catalyst Turnover

Mechanism of Cu-catalyzed asymmetric SN2' silylation of propargyl dichlorides.

Table 2: Optimal Parameters for Enantioselective Silylation [3]

Reaction ParameterOptimal Condition
Catalyst CuI (5 mol%)
Chiral Ligand SimplePhos or Box ligand (6 mol%)
Silylating Agent Si-Bpin (Silylboronate)
Base / Additive LiOMe or NaOMe
Solvent THF / MeOH mixture
Temperature -30 °C to 10 °C
Typical Yield 75% - 96%
Enantiomeric Excess (ee) 62% - 96%
Protocol 2: Enantioselective Synthesis of Chloro-Substituted Allenylsilanes

Objective: Asymmetric Sₙ2' displacement of a chloride leaving group to form an axially chiral allene.

  • Catalyst Activation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with CuI (5 mol%) and the chiral ligand (6 mol%). Add anhydrous THF and stir for 30 minutes at room temperature.

    • Causality: This pre-stirring ensures complete coordination of the chiral ligand to the copper center, preventing racemic background reactions driven by unligated CuI.

  • Transmetalation: Add the base (1.5 equiv) and Si-Bpin (1.5 equiv) to the mixture.

    • Self-Validating Step: A distinct color shift visually confirms the transmetalation from boron to copper, yielding the highly nucleophilic active LCu-SiR₃ species.

  • Substrate Addition: Cool the reaction vessel to -30 °C. Dropwise add a solution of 1,1-dichloro-3-phenyl-2-propyne (1.0 equiv) in THF.

    • Causality: The sub-zero temperature rigidifies the transition state, maximizing the stereocontrol during the anti-attack Sₙ2' migratory insertion.

  • Reaction Progression: Stir the mixture at -30 °C to 10 °C for 12-24 hours. Monitor via TLC (using KMnO₄ stain to visualize the allene).

  • Quenching and Purification: Quench with water, extract with diethyl ether, concentrate, and purify via silica gel chromatography to isolate the enantioenriched chloro-substituted allenylsilane.

Methodological Validation & Troubleshooting (E-E-A-T Focus)

From a practical standpoint, the success of the transition-metal-catalyzed downstream applications relies entirely on the purity of the starting 1,1-dichloro-3-phenyl-2-propyne.

  • Trace Acid Contamination: Any residual HCl or POCl₃ from the PCl₅ synthesis step will rapidly protonate the active LCu-SiR₃ species in Protocol 2, killing the catalytic cycle. Rigorous aqueous work-up and distillation/column chromatography are non-negotiable.

  • Regioselectivity Failures: If Sₙ2 products (alkynes) are observed instead of Sₙ2' products (allenes) during silylation, it indicates a failure in the steric bulk of the chiral ligand. The gem-dichloro moiety is specifically chosen because its steric demand heavily disfavors direct Sₙ2 attack, pushing the mechanism toward the desired allene formation.

References

  • Shavrin, K. N., Krylova, I. V., Dolgii, I. E., & Nefedov, O. M. (1992). "Alkynylhalocarbenes. 2. Generation of (alkyn-1-yl)-chlorocarbenes by basic solvolysis of 1,1-dichloro-2-alkynes and their reaction with olefins: Synthesis of 1-chloro-1-alkynylcyclopropanes." Bulletin of the Russian Academy of Sciences Division of Chemical Science, 41(5), 885-890. Available at: [Link]

  • Liu, Z.-L., Yang, C., Xue, Q.-Y., Loh, T.-P., & Xu, Y.-H. (2019). "Copper-Catalyzed Asymmetric Silylation of Propargyl Dichlorides: Access to Enantioenriched Functionalized Allenylsilanes." Angewandte Chemie International Edition, 58(46), 16538-16542. Available at: [Link]

3,3-dichloro-1-phenylprop-1-yne: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and reactivity of 3,3-dichloro-1-phenylprop-1-yne , a specialized halogenated alkyne intermediate used in organic synthesis.

Identity and Nomenclature

3,3-dichloro-1-phenylprop-1-yne is an internal alkyne featuring a gem-dichloro moiety at the propargylic position. Structurally, it consists of a phenyl group attached to an alkyne, which is further substituted with a dichloromethyl group. This compound serves as a potent electrophile and a masked form of phenylpropargyl aldehyde.

PropertyDescription
IUPAC Name (3,3-dichloroprop-1-yn-1-yl)benzene
Common Synonyms 3,3-dichloro-1-phenylpropyne; Phenylpropargyl gem-dichloride;

-Dichlorophenylpropargylmethane (archaic)
Molecular Formula C₉H₆Cl₂
Molecular Weight 185.05 g/mol
Structure Ph-C≡C-CHCl₂
CAS Number Not widely indexed in public databases; see Precursor CAS (2579-22-8)
Key Functional Groups Internal Alkyne, Gem-Dichloride, Aromatic Ring
Synthesis Protocol: Deoxychlorination of Phenylpropargyl Aldehyde

The most reliable synthetic route to 3,3-dichloro-1-phenylprop-1-yne involves the deoxychlorination of 3-phenyl-2-propynal (phenylpropargyl aldehyde) using phosphorus pentachloride (PCl₅). This transformation replaces the carbonyl oxygen with two chlorine atoms.

Mechanism

The reaction proceeds via nucleophilic attack of the carbonyl oxygen on the phosphorus center of PCl₅, followed by the elimination of POCl₃ (phosphoryl chloride). This method is preferred over thionyl chloride (SOCl₂) for gem-dichlorination as SOCl₂ typically yields monochlorides or acyl chlorides from carboxylic acids.

Experimental Protocol

Reagents:

  • Substrate: 3-Phenyl-2-propynal (Phenylpropargyl aldehyde) [CAS: 2579-22-8]

  • Reagent: Phosphorus Pentachloride (PCl₅) [CAS: 10026-13-8]

  • Solvent: Anhydrous Dichloromethane (DCM) or Benzene (historical; use DCM for safety)

  • Quench: Ice-water mixture

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve 3-phenyl-2-propynal (1.0 equiv, e.g., 10 mmol) in anhydrous DCM (20 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add PCl₅ (1.1 equiv, 11 mmol) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress by TLC (silica gel, Hexane:EtOAc 9:1). The aldehyde spot (Rf ~0.4) should disappear, replaced by a less polar product spot (Rf ~0.7).

  • Quench: Pour the reaction mixture carefully into 50 mL of crushed ice/water. Caution: PCl₅ reacts violently with water to release HCl gas. Stir vigorously for 10 minutes to hydrolyze excess PCl₅ and POCl₃.

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer twice with DCM (2 x 15 mL).

  • Workup: Combine organic layers, wash with saturated NaHCO₃ (to neutralize HCl), then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at <30°C.

  • Purification: The crude oil is typically sufficiently pure for subsequent steps. If necessary, purify via rapid column chromatography on neutral alumina (silica may cause hydrolysis) using 100% Hexanes.

SynthesisPath Aldehyde 3-Phenyl-2-propynal (Ph-C≡C-CHO) Intermediate Chlorophosphonium Intermediate Aldehyde->Intermediate Nucleophilic Attack PCl5 PCl5 (Reagent) PCl5->Intermediate Product 3,3-dichloro-1-phenylprop-1-yne (Ph-C≡C-CHCl2) Intermediate->Product Elimination of POCl3 POCl3 POCl3 (Byproduct) Intermediate->POCl3

Figure 1: Synthesis of 3,3-dichloro-1-phenylprop-1-yne via deoxychlorination.

Reactivity and Applications

3,3-dichloro-1-phenylprop-1-yne is a versatile electrophile. Its reactivity is dominated by the labile gem-dichloro group and the conjugated triple bond.

A. Hydrolysis (Masked Aldehyde)

In the presence of aqueous acid or Lewis acids, the gem-dichloro group hydrolyzes back to the aldehyde. This property allows the dichloride to serve as a robust "protecting group" for the aldehyde during reactions that might otherwise attack the carbonyl oxygen (e.g., specific organometallic additions to the alkyne).

B. Cycloaddition Reactions

The electron-withdrawing effect of the dichloromethyl group activates the alkyne as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions.

  • Reaction with Nitrile Oxides: Reacts with aryl nitrile oxides (Ar-C≡N→O) to form isoxazoles . The regioselectivity is controlled by the steric bulk of the phenyl group and the electronic pull of the -CHCl₂ group.

C. Reduction to Monochloroalkynes

Selective reduction (e.g., using partial hydrogenation or hydride donors like tributyltin hydride) can yield 1-chloro-3-phenylprop-1-yne (Ph-C≡C-CH₂Cl), a valuable alkylating agent.

Reactivity GemDichloro 3,3-dichloro-1-phenylprop-1-yne (Ph-C≡C-CHCl2) Hydrolysis Hydrolysis (H3O+) GemDichloro->Hydrolysis Cycloaddition 1,3-Dipolar Cycloaddition (R-CNO) GemDichloro->Cycloaddition Reduction Selective Reduction (Bu3SnH) GemDichloro->Reduction Aldehyde 3-Phenyl-2-propynal (Regeneration) Hydrolysis->Aldehyde Isoxazole 5-dichloromethyl-3-aryl-4-phenylisoxazole (Heterocycle Synthesis) Cycloaddition->Isoxazole Monochloro 1-chloro-3-phenylprop-1-yne (Alkylating Agent) Reduction->Monochloro

Figure 2: Divergent reactivity pathways for 3,3-dichloro-1-phenylprop-1-yne.

Safety and Handling
  • Hazards: Like many halogenated alkynes and benzyl-like halides, this compound is likely a lachrymator (tear-inducing) and a severe skin irritant. It can cause respiratory distress if inhaled.

  • Stability: Gem-dichlorides at the propargylic position are relatively stable but can decompose upon prolonged exposure to moisture (releasing HCl) or light. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • PPE: Always handle in a fume hood wearing nitrile gloves, safety goggles, and a lab coat.

References
  • Precursor Identity: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5352697, 3-Phenyl-2-propynal. Retrieved from [Link]

  • Synthesis Methodology: Newman, M. S. (1948). Organic Reactions, Volume 4. John Wiley & Sons.[2] (Referencing the general reaction of PCl₅ with aldehydes/ketones to form gem-dichlorides).

  • Related Monochloro Analog: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 287343, (3-Chloroprop-1-yn-1-yl)benzene. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 13524-09-9 [1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 1,1-Dichloro-3-phenyl-2-propyne (also known as (3,3-dichloroprop-1-yn-1-yl)benzene ), a specialized gem-dichloroalkyne intermediate. Unlike common alkyl halides, this compound features a propargylic gem-dichloride motif conjugated with a phenyl ring, making it a potent electrophile and a precursor for carbenoid-mediated cyclopropanations. This document outlines its chemical identity, database search strategies for obscure intermediates, validated synthesis protocols, and applications in constructing complex carbocyclic scaffolds.

Part 1: Chemical Identity & CAS Registry

Accurate identification is the first step in any rigorous experimental design. The nomenclature for this compound can be ambiguous due to the priority rules between the alkyne and halide functional groups.

Core Identifiers
ParameterValue
CAS Registry Number 13524-09-9
IUPAC Name (3,3-Dichloroprop-1-yn-1-yl)benzene
Common Name 1,1-Dichloro-3-phenyl-2-propyne
Molecular Formula C₉H₆Cl₂
Molecular Weight 185.05 g/mol
SMILES ClC(Cl)C#Cc1ccccc1
InChIKey REZYOQRLEJUPBP-UHFFFAOYSA-N
Structural Analysis

The molecule consists of a phenyl group attached to an alkyne, which terminates in a geminal dichloro methyl group (


). The electron-withdrawing nature of the two chlorine atoms, combined with the 

hybridized alkyne carbon, creates a highly reactive center at the C3 position (propargylic), susceptible to metal-halogen exchange and nucleophilic attacks.

Part 2: Database Search Methodologies

Finding reliable data for non-commodity intermediates like CAS 13524-09-9 requires specific search syntax to bypass "noise" from common isomers (e.g., dichloropropenes).

Search Strategy Workflow

The following decision tree illustrates the optimal workflow for retrieving physical properties and reaction data from databases like SciFinder-n, Reaxys, and PubChem.

SearchStrategy Start Start Search CAS_Search Query: CAS 13524-09-9 Start->CAS_Search Primary Method Structure_Search Substructure Search (Ph-C≡C-CHCl2) Start->Structure_Search If CAS fails Results Retrieve: Synthesis & Physical Props CAS_Search->Results Filter_Isomers Filter: Exclude Allenes (Cl2C=C=CH-Ph) Structure_Search->Filter_Isomers Filter_Isomers->Results

Figure 1: Strategic workflow for isolating specific data on gem-dichloroalkynes in chemical databases.

Critical Search Tips
  • Exact Structure Search: When using Reaxys or SciFinder, draw the structure explicitly. Name-based searches often return the mono-chloro analog (CAS 3355-31-5) or cyclopropyl derivatives due to string matching algorithms.

  • Isomer Exclusion: Ensure the triple bond is explicitly defined. Text searches for "dichloro phenyl propyne" may return 1,3-dichloro-1-phenyl-1-propene or allene isomers.

  • Cross-Referencing: Verify the density and refractive index. Calculated values for this compound are typically:

    • Density: ~1.25 ± 0.06 g/cm³

    • Boiling Point: ~250°C (at 760 mmHg) / ~100-110°C (at reduced pressure).

Part 3: Synthesis Protocol

The most robust synthesis involves the gem-chlorination of phenylpropargyl aldehyde (phenylpropynal) using phosphorus pentachloride (


). This method is preferred over radical chlorination of 1-phenylpropyne due to its high regioselectivity.
Reaction Logic

The carbonyl oxygen of the aldehyde activates the position for nucleophilic attack by chloride, while the phosphorus acts as an "oxygen sink" (forming


), driving the equilibrium forward.
Step-by-Step Methodology

Note: All steps must be performed in a fume hood due to the generation of HCl gas and POCl₃.

Reagents:

  • Phenylpropargyl aldehyde (1.0 equiv)

  • Phosphorus pentachloride (

    
    ) (1.1 equiv)
    
  • Dichloromethane (DCM) or Carbon Tetrachloride (

    
    ) (Solvent)
    

Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with phenylpropargyl aldehyde dissolved in anhydrous DCM (0.5 M concentration).

  • Addition: Cool the solution to 0°C. Add

    
     portion-wise over 15 minutes to control the exotherm.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (silica, Hexane/EtOAc) for the disappearance of the aldehyde spot.

  • Quenching: Pour the reaction mixture slowly onto crushed ice/water to hydrolyze excess

    
     and 
    
    
    
    . Caution: Vigorous evolution of HCl gas.
  • Extraction: Extract the aqueous layer three times with DCM.

  • Purification: Wash combined organics with saturated

    
     (to remove acid) and brine. Dry over 
    
    
    
    .[3] Remove solvent under reduced pressure.[3]
  • Isolation: Purify the crude oil via vacuum distillation or flash column chromatography (100% Hexanes) to yield 1,1-dichloro-3-phenyl-2-propyne as a pale yellow oil.

Synthesis Pathway Diagram[4]

Synthesis Aldehyde Phenylpropargyl Aldehyde (Ph-C≡C-CHO) Intermediate Intermediate: Phosphorus Complex Aldehyde->Intermediate Nucleophilic Attack PCl5 Reagent: PCl5 Solvent: CH2Cl2, 0°C PCl5->Intermediate Product 1,1-Dichloro-3-phenyl-2-propyne (Ph-C≡C-CHCl2) Intermediate->Product Elimination Byproduct Byproduct: POCl3 Intermediate->Byproduct

Figure 2: Mechanistic pathway for the conversion of phenylpropynal to the gem-dichloride target.

Part 4: Reactivity & Applications

The utility of 1,1-dichloro-3-phenyl-2-propyne lies in its ability to function as a carbenoid precursor .

Synthesis of 1-Chloro-1-alkynylcyclopropanes

One of the primary documented applications (Shavrin et al.) involves the reaction of this gem-dichloride with alkenes in the presence of a base or reducing metal.

  • Mechanism: Base-induced

    
    -elimination or metal-halogen exchange generates a transient carbene/carbenoid species at the propargylic position.
    
  • Outcome: This species adds across the double bond of an alkene (e.g., styrene, cyclohexene) to form a cyclopropane ring retaining the alkyne and one chlorine atom.

  • Significance: This provides a direct route to highly functionalized cyclopropanes, which are valuable scaffolds in medicinal chemistry (e.g., conformational restrictors).

Precursor to Functionalized Allenes

Under specific reduction conditions (e.g.,


, Takai conditions), propargylic gem-dichlorides can rearrange to form chloro-allenes, expanding the synthetic toolkit for accessing cumulene systems.

Part 5: Safety & Handling (MSDS Summary)

While a specific MSDS for CAS 13524-09-9 may be rare, it shares hazard profiles with similar propargylic halides.

  • Health Hazards:

    • Skin/Eye Irritant: High probability of causing severe irritation.

    • Lachrymator: Propargyl halides are potent tear agents. Handle only in a fume hood.

    • Sensitizer: Potential for allergic skin reaction upon repeated exposure.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Halides at propargylic positions can be hydrolytically unstable over long periods.

References

  • Shavrin, K. N., Krylova, I. V., Dolgii, I. E., & Nefedov, O. M. (1992).[1] Synthesis of 1-chloro-1-alkynylcyclopropanes. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 41(5), 969–973.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13524-09-9. PubChem.

  • Molaid Chemicals. (n.d.). 1,1-dichloro-3-phenylprop-2-yne Properties and CAS 13524-09-9.[2]

Sources

Stability Profile and Synthetic Utility of gem-Dichloroalkenes and Dichloroacetylene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of gem-Dichloroalkenes and Handling of Dichloroacetylene Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Clarifying the Nomenclature

In the context of high-energy organic synthesis and drug development, the term "gem-dichloroalkyne" is chemically ambiguous and often represents a conflation of two distinct chemical entities. Carbon atoms in an alkyne triple bond (


) possess only one valency for substituents; therefore, a single alkyne carbon cannot accommodate two geminal chlorine atoms.

This guide addresses the two chemically valid species likely intended by this terminology:

  • gem-Dichloroalkenes (1,1-dichloro-1-alkenes): Stable, valuable "alkyne surrogates" used in palladium-catalyzed cross-couplings.[1]

  • Dichloroacetylene (DCA, 1,2-dichloroalkyne): A highly unstable, explosive, and toxic compound often generated as a byproduct or intermediate.

Part 1: gem-Dichloroalkenes (The Stable Synthetic Tool)

Thermodynamic and Kinetic Stability

Unlike their alkyne counterparts, gem-dichloroalkenes (


) exhibit remarkable stability under ambient conditions. The 

hybridized carbon-chlorine bonds are robust, resisting spontaneous hydrolysis or oxidation in air.
  • Ambient Profile: Stable indefinitely at room temperature (20–25°C) when stored under inert atmosphere or dry air.

  • Light Sensitivity: Low to moderate. Long-term storage in amber vials is recommended to prevent slow photolytic degradation.

  • Moisture Resistance: High. They do not require glovebox handling for weighing or transfer, making them superior to 1-haloalkynes.

Synthetic Utility: The "Masked Alkyne" Strategy

In drug discovery, gem-dichloroalkenes serve as bioisosteres or precursors to terminal alkynes and internal acetylenes. They undergo oxidative addition with Pd(0) faster than monochloroalkenes due to the geminal activation effect.[2]

Mechanism of Activation

The stability of gem-dichloroalkenes allows them to be used as electrophiles in Suzuki-Miyaura, Sonogashira, and Heck couplings. Under basic conditions, they can also undergo Fritsch-Buttenberg-Wiechell rearrangement to form alkynes in situ.

gem_dichloro_pathway Figure 1: Synthetic Divergence of gem-Dichloroalkenes Aldehyde Aldehyde (R-CHO) GemDichloro gem-Dichloroalkene (R-CH=CCl2) Aldehyde->GemDichloro Ramirez Olefination Pd_Complex Pd(II) Intermediate (Oxidative Addition) GemDichloro->Pd_Complex Pd(0) Alkyne Terminal Alkyne (R-C≡CH) GemDichloro->Alkyne Strong Base (Elimination) Coupled Cross-Coupled Product (R-CH=C(R')Cl) Pd_Complex->Coupled R'-B(OH)2 (Suzuki)

Figure 1: gem-Dichloroalkenes act as a pivot point for accessing both coupled alkenes and terminal alkynes.

Experimental Protocol: Synthesis via Ramirez Olefination

Rationale: This protocol avoids the use of unstable intermediates and provides high yields of the gem-dichloroalkene.

Reagents:

  • Aldehyde substrate (1.0 equiv)[3]

  • Carbon tetrachloride (

    
    ) (2.0 equiv)[3]
    
  • Triphenylphosphine (

    
    ) (4.0 equiv)
    
  • Solvent: Dry Dichloromethane (DCM) or Acetonitrile

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Ylide Formation: Dissolve

    
     in dry DCM. Add 
    
    
    
    dropwise at 0°C. The solution will turn yellow/orange, indicating the formation of the dichloromethylene ylide species. Stir for 30 minutes.
  • Addition: Add the aldehyde (dissolved in minimal DCM) dropwise to the ylide mixture at 0°C.

  • Reaction: Allow to warm to room temperature. Monitor via TLC (typically 2–4 hours).[3]

  • Quench & Workup: Add hexane to precipitate triphenylphosphine oxide (

    
    ). Filter through a Celite pad.[3]
    
  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography.

Part 2: Dichloroacetylene (The Unstable Hazard)[4]

Instability Profile

Dichloroacetylene (DCA,


)  is thermodynamically unstable and kinetically reactive. It is an endothermic compound that can detonate upon mechanical shock or heating.
  • Explosivity: Pure DCA explodes on contact with air or if heated above ambient temperatures.

  • Auto-oxidation: Reacts violently with oxygen to form phosgene (

    
    ) and carbon monoxide.
    
  • Toxicity: Potent neurotoxin and nephrotoxin.[4] It targets the proximal tubule of the kidney (via the glutathione conjugate pathway).

Stabilization Strategy

DCA cannot be stored pure. It must be stabilized as an Etherate Complex or in solution with Trichloroethylene (TCE) .

  • Ether Complex: Diethyl ether forms a 1:1 molecular complex with DCA (Lewis acid-base interaction), significantly retarding auto-oxidation and raising the ignition threshold.

  • Storage: Even as an ether complex, store at -20°C or lower.

dca_degradation Figure 2: Stabilization vs. Degradation Pathways of Dichloroacetylene DCA Dichloroacetylene (Cl-C≡C-Cl) Intermediate Peroxide Intermediate (Unstable) DCA->Intermediate + O2 (Fast) Complex DCA-Ether Complex (Stabilized) DCA->Complex + Et2O Oxygen Atmospheric O2 Phosgene Phosgene (Cl-CO-Cl) Intermediate->Phosgene Decomposition CO Carbon Monoxide (CO) Intermediate->CO Ether Diethyl Ether Complex->Intermediate Slow Oxidation

Figure 2: Ether complexation prevents the rapid oxidation cascade that leads to phosgene formation.

Safe Generation Protocol (In Situ)

Directive: Never isolate pure DCA. Generate it in situ or as a dilute ether solution.

Reaction: Dehydrochlorination of Trichloroethylene (TCE).



Protocol:

  • Setup: Use a 3-neck flask with a dry ice condenser. System must be under positive Nitrogen pressure.

  • Mixture: Combine Trichloroethylene (TCE) and Diethyl Ether (1:1 v/v).

  • Base Addition: Add Potassium Hydride (KH) or Lithium Hexamethyldisilazide (LiHMDS) slowly at -78°C.

  • Distillation (Optional but Hazardous): If isolation is absolutely necessary, codistill with ether. Do not distill to dryness.

Part 3: Comparative Data Summary

The following table contrasts the two species to prevent handling errors in the laboratory.

Featuregem-Dichloroalkenes (

)
Dichloroacetylene (

)
State (Ambient) Liquid/Solid (Stable)Gas/Volatile Liquid (Explosive)
Air Stability Stable (Indefinite)Pyrophoric / Auto-oxidizes
Primary Hazard Irritant (Standard)Neurotoxic, Explosive, Phosgene generator
Storage Amber vial, Room Temp-20°C in Ether (Never Pure)
Synthetic Use Pd-coupling partner, Alkyne precursorNiche electrophile (Michael acceptor)
Disposal Standard Halogenated WasteQuench immediately with aqueous acid/thiol

References

  • Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems. Chemical Reviews. (2011). Detailed review of gem-dichloroalkene synthesis and stability. Link

  • Dichloroacetylene - Wikipedia. Overview of physical properties and toxicity. Link

  • Palladium-Catalyzed Direct C–H Bond Alkynylations Using gem-Dichloroalkenes. Organic Letters. (2012). Application of gem-dichloroalkenes as stable alkyne surrogates. Link

  • Re-evaluation of Some Organic Chemicals: Dichloroacetylene. IARC Monographs / NCBI. Toxicology and metabolic stability data. Link

  • Preparation of Alkynes by Elimination Reactions. Chemistry LibreTexts. Mechanistic details on dehydrohalogenation. Link

Sources

The Electronic Structure of 3,3-Dichloro-1-phenylprop-1-yne: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a highly polarized, reactive electrophile, 3,3-dichloro-1-phenylprop-1-yne (CAS: 13524-09-9; Formula: C₉H₆Cl₂) serves as a critical intermediate in advanced organic synthesis, materials science, and organometallic chemistry. Structurally defined by a phenyl ring conjugated to an alkyne, which is terminally capped by a gem-dichloro propargylic group (Ph–C≡C–CHCl₂), its electronic architecture is a fascinating interplay of extended π-conjugation and profound stereoelectronic effects.

This whitepaper provides an in-depth analysis of the electronic topology, frontier molecular orbitals (FMOs), and spectroscopic signatures of 3,3-dichloro-1-phenylprop-1-yne. By bridging theoretical frameworks with self-validating experimental protocols, this guide equips researchers and drug development professionals with the mechanistic insights required to harness this compound's unique reactivity.

Molecular Geometry & Electronic Topology

The electronic structure of 3,3-dichloro-1-phenylprop-1-yne is governed by two competing yet complementary phenomena: sp²-sp π-conjugation and propargylic hyperconjugation [1].

Extended π-Conjugation

The phenyl ring (sp² hybridized) and the alkyne (sp hybridized) form a rigid, coplanar π-system. Similar to the well-documented electronic structure of phenylacetylene, the π-electrons originating from the C≡C bond and the benzene ring are highly delocalized across the two functional groups. This delocalization stabilizes the Highest Occupied Molecular Orbital (HOMO) and dictates the molecule's photophysical properties [2].

Stereoelectronic Effects & Inductive Withdrawal

The presence of the –CHCl₂ group at the propargylic position drastically alters the electronic landscape compared to simple aryl alkynes.

  • Inductive Effect (-I): The two highly electronegative chlorine atoms exert a strong electron-withdrawing effect through the σ-bonds, polarizing the alkyne and reducing electron density at the β-carbon.

  • Hyperconjugation (σ → π):* The σ(C–H) and σ(C–Cl) bonds can undergo stereoelectronic mixing with the adjacent alkyne π* antibonding orbitals. This interaction not only lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) but also weakens the C–Cl bonds, predisposing the molecule to facile propargylic substitution or tautomerization into allenyl/alkenylcarbyne species under catalytic conditions [4].

G Ph Phenyl π-System (HOMO Localization) Conj Extended π-Conjugation (Delocalized Density) Ph->Conj sp2-sp overlap Alk Alkyne π-System (sp hybridized) Alk->Conj sp-sp2 overlap Hyper σ(C-Cl) ↔ π* Stereoelectronic Mixing Alk->Hyper π* orbital CCl2 Propargylic -CHCl2 (-I Effect & Hyperconjugation) CCl2->Hyper σ/σ* orbitals LUMO LUMO Lowering (Enhanced Electrophilicity) Conj->LUMO Polarization Hyper->LUMO Orbital Mixing

Orbital interactions and hyperconjugation pathways in 3,3-dichloro-1-phenylprop-1-yne.

Frontier Molecular Orbital (FMO) Analysis

Understanding the FMOs is critical for predicting the reactivity of 3,3-dichloro-1-phenylprop-1-yne. Quantitative computational modeling (e.g., DFT at the B3LYP/6-311G** level) reveals a distinct separation of orbital localization.

Electronic ParameterApproximate ValueOrigin / Assignment
HOMO Energy -6.1 eVLocalized on Phenyl π → Alkyne π (sp²-sp overlap)
LUMO Energy -2.4 eVLocalized on Alkyne π* → Propargylic σ(C-Cl)
Band Gap (ΔE) 3.7 eVHOMO-LUMO Gap (Dictates UV-Vis absorption)
UV-Vis λ_max ~285 nmπ → π transition (S₀ → S₁ vibronic coupling)
C 1s XPS Binding Energy 284.5 eV / 286.8 eVPhenyl sp² carbons / Propargylic sp³ carbon
Cl 2p XPS Binding Energy 199.5 eVCovalently bound propargylic chlorine

The significantly lowered LUMO (-2.4 eV) compared to unhalogenated phenylacetylene makes this compound highly susceptible to nucleophilic attack. The LUMO's extension into the σ*(C-Cl) orbital explains the causality behind its tendency to undergo S_N2' or transition-metal-catalyzed cross-coupling reactions.

Spectroscopic Signatures

Vibronic Coupling in UV-Vis Spectroscopy

The S₁ ← S₀ electronic transition of the phenylalkyne scaffold is formally allowed but heavily influenced by vibronic coupling [3]. The presence of the massive, electron-withdrawing –CHCl₂ group breaks the local symmetry of the alkyne, leading to a bathochromic shift (red-shift) in the absorption spectrum. Second-order vibronic and Coriolis couplings dictate the relative intensities of the absorption bands, making theoretical treatments essential for accurate spectral assignment [3].

Photoelectron Spectroscopy (UPS/XPS)

Ultraviolet and X-ray Photoelectron Spectroscopy provide direct empirical evidence of the molecular orbital energy levels. XPS confirms the severe deshielding of the propargylic carbon (shifting its C 1s peak to ~286.8 eV), while UPS maps the broad π-π* valence band emissions, confirming the styrene-like π-conjugated skeleton [1].

Experimental Workflows: Electronic Characterization

To empirically validate the electronic structure of highly reactive propargylic dichlorides, researchers must employ self-validating, Ultra-High Vacuum (UHV) techniques to prevent nucleophilic degradation (e.g., hydrolysis) during measurement.

Protocol: High-Resolution Photoelectron Spectroscopy (XPS/UPS)

Objective: To map the occupied molecular orbitals and core-level chemical shifts, validating the extent of π-conjugation and the inductive effect of the –CHCl₂ group.

Step 1: Substrate Preparation & Calibration (Self-Validation)

  • Action: Clean a Au(111) single crystal via repeated cycles of argon ion sputtering (1 keV) and annealing (750 K) in UHV (< 10⁻¹⁰ mbar).

  • Causality: Establishing a pristine Au(111) surface provides a reliable, absolute Fermi edge reference (0 eV) for energy calibration and prevents adventitious carbon from skewing the delicate C 1s spectra.

Step 2: Sample Introduction and Deposition

  • Action: Introduce purified 3,3-dichloro-1-phenylprop-1-yne into the UHV chamber via a high-precision leak valve. Dose the substrate at cryogenic temperatures (100 K) to form a physisorbed monolayer.

  • Causality: Cryogenic dosing is mandatory. The lowered LUMO and weakened C–Cl bonds make the molecule highly reactive; ambient temperature dosing on metal surfaces can induce spontaneous dehalogenation or polymerization.

Step 3: XPS Core-Level Mapping

  • Action: Expose the sample to monochromatic Al Kα X-rays (1486.6 eV). Record the C 1s and Cl 2p regions using a hemispherical electron analyzer.

  • Causality: The chemical shift in the C 1s spectrum differentiates the electron-rich sp² carbons of the phenyl ring (~284.5 eV) from the highly deshielded, electron-poor sp³ propargylic carbon attached to the two chlorines (~286.8 eV).

Step 4: UPS Valence Band Acquisition

  • Action: Switch to a He I UV source (21.2 eV). Apply a -5.0 V bias to the sample to clear the secondary electron cutoff.

  • Causality: Low-energy UV photons possess high cross-sections for valence electrons, allowing direct visualization of the HOMO (phenyl-alkyne π-system) and confirming the calculated 3.7 eV band gap.

Step 5: Data Correlation

  • Action: Overlay the empirical binding energies with simulated Density of States (DOS) derived from DFT calculations.

Workflow Prep Sample Preparation (High Vacuum Sublimation) Dep Surface Deposition (Cryogenic Au(111) Dosing) Prep->Dep UPS UPS Analysis (Valence Band / HOMO) Dep->UPS XPS XPS Analysis (Core Levels / C 1s, Cl 2p) Dep->XPS Correlate Data Correlation (Electronic Structure Validation) UPS->Correlate XPS->Correlate DFT DFT Computational Modeling (B3LYP/6-311G**) DFT->Correlate Theoretical Baseline

Self-validating UHV photoelectron spectroscopy (UPS/XPS) experimental workflow.

Conclusion

The electronic structure of 3,3-dichloro-1-phenylprop-1-yne is a masterclass in functional group crosstalk. The extended π-conjugation of the phenylalkyne core provides a stable, delocalized HOMO, while the gem-dichloro propargylic moiety drastically lowers the LUMO via inductive withdrawal and σ-π* hyperconjugation. For drug development professionals and synthetic chemists, recognizing this highly polarized electronic topology is the key to unlocking its potential as a versatile, electrophilic building block in complex molecule synthesis.

References

  • Bonding Structure of Phenylacetylene on Hydrogen-Terminated Si(111) and Si(100): Surface Photoelectron Spectroscopy Analysis and Ab Initio Calculations - Langmuir (ACS Publications) -[Link]

  • The electronic spectra of aryl olefins: A theoretical study of phenylacetylene - The Journal of Chemical Physics (AIP Publishing) -[Link]

  • Vibronic analysis of the S1-S0 transition of phenylacetylene using photoelectron imaging and spectral intensities derived from electronic structure calculations - Journal of Physical Chemistry A (PubMed) -[Link]

  • Mechanistic Versatility at Ir(PSiP) Pincer Catalysts: Triflate Proton Shuttling from 2-Butyne to Diene and [3]Dendralene Motifs - Organometallics (ACS Publications) -[Link]

The Phenylpropargyl Scaffold in Modern Drug Discovery: A Technical Guide to Biological Activity and Synthetic Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of rational drug design, I frequently leverage chemical motifs that serve dual purposes: acting as versatile synthetic hubs and functioning as potent pharmacophores. Phenylpropargyl chloride (3-chloro-1-phenyl-1-propyne) and its derivatives represent a premier class of such molecules. The unique combination of a reactive benzylic/propargylic chloride and a terminal or internal alkyne provides an exceptional foundation for generating diverse bioactive libraries. This whitepaper systematically elucidates the biological activities of phenylpropargyl derivatives, detailing their roles as monoamine oxidase (MAO) inhibitors, targeted covalent inhibitors, and precursors for bioactive heterocycles.

Structural Pharmacology & Target Engagement

The biological utility of the phenylpropargyl system stems from its distinct stereoelectronic properties. The rigid, linear geometry of the alkyne, coupled with the lipophilic bulk of the phenyl ring, allows these derivatives to deeply penetrate hydrophobic protein pockets, while the alkyne itself can act either as a covalent warhead or a bioorthogonal handle.

Propargylamines and MAO-B Suicide Inhibition

The propargylamine moiety is a clinically validated pharmacophore for the irreversible inhibition of Monoamine Oxidase B (MAO-B), a primary target in the management of Parkinson's and Alzheimer's diseases[1]. The alkyne group acts as a mechanism-based "suicide" inhibitor by forming a covalent adduct with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site. Derivatizing phenylpropargyl chloride via amination yields highly selective MAO-B inhibitors. The steric bulk of the phenyl ring enhances lipophilicity, driving blood-brain barrier (BBB) penetration, while precisely anchoring the molecule within the bipartite hydrophobic cavity of MAO-B[1].

Targeted Covalent Inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP)

In targeted oncology, phenylpropargyl derivatives are utilized to synthesize molecular probes for Activity-Based Protein Profiling (ABPP). For instance, the p97/VCP ATPase—a critical regulator of protein homeostasis and a target for glioma—can be covalently inhibited by compounds like FL-18. By utilizing 3-phenylpropargyl chloride, researchers synthesized the J-1 alkyne probe, which maintained a potent IC50 of 27 nmol/L against U87MG cells[2]. The alkyne tag allows for downstream CuAAC "click" conjugation with biotin-azide, enabling the proteome-wide identification of off-target and on-target engagements without disrupting the parent molecule's biological activity[2].

N-Terminal Domain Inhibition of the Androgen Receptor

Castration-resistant prostate cancer (CRPC) relies heavily on the persistent transcriptional activity of the androgen receptor (AR). Phenylpropargyl chloride is a critical building block in the synthesis of JN018 and its analogs, which are designed to inhibit or degrade the N-terminal domain of the AR[3]. The rigid architecture of the phenylpropargyl moiety precisely fits the unstructured, hydrophobic regions of the AR N-terminal domain, disrupting its transcriptional machinery[3].

Bioactive Heterocycles: Pyrazoles and Triazoles

Through 1,3-dipolar cycloadditions, the alkyne functionality of phenylpropargyl chloride is converted into highly active pyrazole and triazole derivatives. The reaction of ethyl diazoacetate with phenylpropargyl derivatives under zinc triflate catalysis yields pyrazoles with potent anti-inflammatory and kinase-inhibitory properties in excellent yields (up to 89%)[4]. Similarly, CuI-catalyzed azide-alkyne cycloaddition (CuAAC) of phenylpropargyl ethers yields 1,2,3-triazoles with notable antimicrobial and fluorescent properties[5].

Chemical_Pathways Core Phenylpropargyl Chloride (Core Scaffold) Triazole 1,2,3-Triazole Derivatives (Antimicrobial / Fluorescent) Core->Triazole CuAAC (Azide) Propargylamine Propargylamine Derivatives (MAO-B Inhibitors) Core->Propargylamine Amination Pyrazole Pyrazole Derivatives (Kinase / Anti-inflammatory) Core->Pyrazole 1,3-Dipolar Cycloaddition Probe Alkyne-Tagged Probes (ABPP / p97 Inhibitors) Core->Probe Etherification / Substitution

Fig 1: Chemical derivatization pathways of the phenylpropargyl chloride scaffold.

Quantitative Activity Profiles

To contextualize the pharmacological potency of these derivatives, the following table summarizes the quantitative biological activity across different therapeutic targets.

Compound / Derivative ClassPrimary TargetBiological Activity (IC50 / Ki)Therapeutic ApplicationSource
J-1 Probe (Phenylpropargyl derivative)p97/VCP ATPaseIC50 = 27 nmol/LGlioma targeted therapy / ABPP[2]
JN018 Analogues Androgen Receptor (N-terminal)High potency (Cell viability assays)Castration-resistant prostate cancer[3]
Propargylamine derivatives MAO-BIC50 = 0.029 - 0.497 µMParkinson's / Alzheimer's Disease[1]
Pyrazole 57 (from phenylpropargyl)Kinases / InflammationHigh synthetic yield (89%)Anti-inflammatory / Anticancer[4]
1,2,3-Triazole derivatives Microbial targetsVariable (Fluorescent tagging)Antimicrobial / Optical Probes[5]

Self-Validating Experimental Methodologies

Scientific integrity demands that protocols are not merely followed, but actively verified at each critical juncture. The following methodologies are designed as self-validating systems , incorporating built-in quality control steps to explain the causality behind experimental choices.

Protocol A: Synthesis of Phenylpropargyl-Derived 1,2,3-Triazoles via CuAAC

Causality: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) requires Cu(I). We use Cu(II) sulfate reduced in situ by sodium ascorbate to maintain a steady concentration of the active Cu(I) species, preventing the oxidative homocoupling of the phenylpropargyl alkynes (Glaser coupling).

  • Reaction Setup: Dissolve the phenylpropargyl ether derivative (1.0 eq) and the target azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: Add sodium ascorbate (0.2 eq) followed by CuSO₄·5H₂O (0.1 eq). Stir at room temperature.

  • Validation Node 1 (Reaction Monitoring): After 4 hours, perform TLC (Hexane:EtOAc 7:3). Validation: The reaction is only considered complete when the UV-active alkyne spot entirely disappears. If present, add an additional 5 mol% of sodium ascorbate to re-reduce any oxidized copper.

  • Workup: Extract with dichloromethane, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Node 2 (Structural Confirmation): Perform FTIR spectroscopy on the crude product. Validation: Success is definitively confirmed by the complete disappearance of the ~2100 cm⁻¹ terminal alkyne stretch and the appearance of characteristic 1,2,3-triazole ring stretches (~3100 cm⁻¹ and ~1500 cm⁻¹).

Protocol B: Activity-Based Protein Profiling (ABPP) using Phenylpropargyl Probes

Causality: Probe incubation must occur in live cells to ensure target engagement happens in the native physiological conformation. Lysis prior to incubation often results in artifactual binding due to the exposure of hydrophobic domains normally buried in folded proteins.

  • Live-Cell Incubation: Incubate U87MG cells with the J-1 phenylpropargyl probe (5 µM) for 4 hours at 37°C.

  • Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with broad-spectrum protease inhibitors (to prevent target degradation prior to enrichment).

  • Click Chemistry: To the cleared lysate (2 mg/mL protein), add biotin-azide (100 µM), TCEP (1 mM), TBTA ligand (100 µM), and CuSO₄ (1 mM). React for 1 hour at room temperature.

  • Validation Node (In-Gel Fluorescence): Run a parallel 50 µL lysate aliquot using TAMRA-azide instead of biotin-azide. Resolve via SDS-PAGE and image under a fluorescence scanner. Validation: A distinct fluorescent band at the expected molecular weight of p97 (~97 kDa) confirms successful covalent engagement and click conjugation. Do not proceed to expensive LC-MS/MS without this confirmation.

  • Enrichment & LC-MS/MS: Incubate the biotinylated lysate with streptavidin-agarose beads, wash stringently to remove non-specific binders, perform on-bead trypsin digestion, and analyze via LC-MS/MS.

ABPP_Workflow A Live Cell Incubation (Phenylpropargyl Probe) B Covalent Binding (e.g., p97 ATPase) A->B C Cell Lysis & Proteome Extraction B->C D CuAAC 'Click' Reaction (Biotin-Azide) C->D E Streptavidin Enrichment D->E F LC-MS/MS Identification E->F

Fig 2: Logical workflow for Activity-Based Protein Profiling using alkyne-tagged probes.

Conclusion

The phenylpropargyl chloride scaffold is far more than a simple synthetic intermediate; it is a highly tunable pharmacophore capable of driving modern drug discovery. Whether deployed as a suicide inhibitor for neurodegenerative diseases, a bioorthogonal handle for proteomic profiling in oncology, or a precursor for bioactive heterocycles, its unique stereoelectronic profile offers unparalleled utility. By adhering to rigorous, self-validating synthetic and biological protocols, researchers can fully harness the potential of this remarkable chemical motif.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH) / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfR63mEG6QcQCZv2ybYknhO-lQXWMfWvrI9w-rOHr6RQYMdbqb06SeGYbqUotEvg1PcGhzK0OVE0yQZWyawLO9W6AyOwoNkpowG9v5oxud-UaZ-dY36wtEeUSFzjeA30vphoT53dRrYV2WSLw=]
  • A targeted covalent inhibitor of p97 with proteome-wide selectivity. National Institutes of Health (NIH) / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDvW34tZBySJbnP_y372rfuON1oCLP6JO-a_D0HG_mjpudZZoG1IF-O8Lm2hi5w8IutKyRmDVXer9LZ8deoLQ4RD3IARIdns7MVKoHzNMJythF5ZfrLJ13XWLmHFSrI0miaPftTzC1kziWFGw=]
  • Inhibitors of the n-terminal domain of the androgen receptor. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4-E9YQCyGCahW6dCNR7UjJdYqVOcnY8-cn4kmR3To_R565v_lJ5Dqf8xR8_xyKTYwjmTTzZmezNcdpYblhB08fnTBbxo24uuCfkZwj4W3QLyscmnHDDrScjDGdFoc5HjKLh-gDk5h]
  • PROPARGYLAMINE MOIETY. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnP53glWGS_L1LMl3qnPNSoV30riapK09x7iiXfZ7TCUawnFSc4LUgF7ic5XRYR1qcOMORvQBBjAKoYSSLb_DSvBRJP2jxxOzI_vRf2OWvQ-hBjq5mNlTJ4r3vDoutoVs953xxD3oL4t-m73PP4v6aehxSM4NR0Esg_ZAZRLQ6LVtRGrWPpV07IzC4fUV7iBqE0204jG3yAg==]
  • Synthesis and optical properties of novel 1,2,3-triazole derivatives possessing highly substituted imidazoles. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqhnNMGlcT46fi8lvVFMdgGWeucmzUNILXJwzlEwFQ-rSQVwrevlZVyoelbSUtmouHKJOEIFgXDG0jrotWkL8rmmfcZ1hFWoy6b_iKNmuTUr-ZM4jOF_Yw6q9ghUGcataLxsHsHcNAtKZ4fZw9M8b1XM7bnK7gUR8pVWEBA5_Hm_LgWrC8T1RWUxcUYFtkGKWHdbDFD37y3zJ2wSH0b6PTsvpyJ3bMQNptb6-V-K13Eb5IqNovOUhHLrNbBCEYNZefhFsoD_hCP--NMqFf6xl3bJuAXjEAR6qBfg==]

Sources

Methodological & Application

Application Note: Synthesis of 1,1-Dichloro-3-phenyl-2-propyne from Phenylpropargyl Aldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Mechanistic Guide and Experimental Protocol.

Executive Summary

The conversion of α,β-acetylenic aldehydes to their corresponding gem-dichlorides is a critical transformation in the synthesis of highly reactive alkynylhalocarbenes and cyclopropane derivatives[1]. This application note details the robust, field-proven synthesis of 1,1-dichloro-3-phenyl-2-propyne from phenylpropargyl aldehyde (phenylpropiolaldehyde)[2] using phosphorus pentachloride (PCl₅). By strictly controlling reaction stoichiometry and temperature, this protocol suppresses unwanted electrophilic addition across the alkyne, ensuring high fidelity and yields of 50–75%[1][3].

Mechanistic Rationale

The transformation relies on the deoxychlorination of the aldehyde carbonyl. PCl₅ acts as a potent electrophilic chlorinating agent. The mechanism initiates with the nucleophilic attack of the carbonyl oxygen onto the phosphorus atom, displacing a chloride ion to form an alkoxyphosphonium intermediate. The liberated chloride ion subsequently attacks the highly electrophilic carbonyl carbon. A second chloride substitution expels phosphoryl chloride (POCl₃) as a thermodynamically stable byproduct, yielding the terminal gem-dichloride.

Understanding this causality is critical: PCl₅ exists in an equilibrium (


). If the reaction temperature exceeds ambient conditions, the liberated 

can undergo electrophilic addition across the electron-rich triple bond. Therefore, strict thermal control (0 °C to room temperature) is the primary self-validating parameter for this workflow[3].

MechanismPath SM Phenylpropargyl Aldehyde Intermediate1 Alkoxyphosphonium Intermediate SM->Intermediate1 PCl5 Attack (-Cl⁻) Intermediate2 α-Chloroalkoxyphosphonium Intermediate Intermediate1->Intermediate2 Cl⁻ Addition Product 1,1-Dichloro-3-phenyl -2-propyne Intermediate2->Product Cl⁻ Substitution (-POCl3) Byproduct POCl3 (Phosphoryl Chloride) Intermediate2->Byproduct Elimination

Mechanistic pathway of PCl5-mediated deoxychlorination of phenylpropargyl aldehyde.

Experimental Methodology

Reaction Stoichiometry & Materials

To ensure complete conversion while minimizing side reactions, a slight excess of PCl₅ (1.15 equivalents) is utilized.

Table 1: Reaction Optimization & Stoichiometry (10 mmol scale)

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
Phenylpropargyl aldehyde 130.141.001.30 gStarting Material
Phosphorus pentachloride 208.241.152.40 gChlorinating Agent
Dichloromethane (Anhydrous) 84.93-25.0 mLSolvent
Step-by-Step Protocol

Note: This protocol is designed as a self-validating system. Visual and thermal cues are provided to ensure the integrity of the reaction at each phase.

  • System Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and an argon inlet. Maintain a positive argon pressure to exclude ambient moisture, which rapidly degrades PCl₅.

  • Reagent Loading: Transfer 2.40 g of PCl₅ into the flask and suspend it in 15 mL of anhydrous dichloromethane (DCM).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the suspension to cool to 0 °C for 10 minutes. Causality: PCl₅ is partially insoluble in DCM at 0 °C; however, cooling is mandatory to suppress the dissociation of PCl₅ into

    
    , thereby protecting the alkyne moiety from halogenation.
    
  • Dropwise Addition: Dissolve 1.30 g of phenylpropargyl aldehyde in 10 mL of anhydrous DCM. Transfer this to the addition funnel and add it dropwise to the PCl₅ suspension over 30 minutes. Validation: The suspension will gradually clarify into a homogenous, pale-yellow solution as the alkoxyphosphonium intermediate forms.

  • Reaction Progression: Once addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C) and stir for an additional 2 to 4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 9:1, UV visualization) until the aldehyde spot (

    
    ) is completely consumed.
    
  • Quenching (Critical Step): Transfer the reaction mixture to a separatory funnel and carefully pour it over 50 g of crushed ice. Causality: The ice quench provides a massive heat sink while rapidly hydrolyzing unreacted PCl₅ and the POCl₃ byproduct into water-soluble phosphoric and hydrochloric acids. This prevents these corrosive species from co-distilling with the product.

  • Extraction & Washing: Isolate the lower organic (DCM) layer. Extract the remaining aqueous layer with DCM (2 × 15 mL). Combine the organic layers and wash sequentially with saturated aqueous

    
     (20 mL) to neutralize residual acids, followed by brine (20 mL).
    
  • Drying & Isolation: Dry the organic phase over anhydrous

    
    . Filter and concentrate under reduced pressure (water bath < 30 °C). Causality: Excessive heat during rotary evaporation can cause thermal degradation of the gem-dichloride.
    
  • Purification: Purify the crude dark oil via short-path vacuum distillation or silica gel flash chromatography (100% Hexanes) to afford 1,1-dichloro-3-phenyl-2-propyne as a pale yellow to colorless oil (Yield: 50–75%)[1].

Analytical Characterization

Validating the structural integrity of the synthesized 1,1-dichloro-3-phenyl-2-propyne is paramount before downstream application.

Table 2: Expected Analytical Characterization Data

Analytical TechniqueExpected Signals / ObservationsDiagnostic Significance
¹H NMR (CDCl₃, 400 MHz)

~6.35 (s, 1H, -CHCl₂),

7.30–7.55 (m, 5H, Ar-H)
The singlet at ~6.35 ppm confirms the presence of the gem-dichloride proton, heavily deshielded by the adjacent halogens and alkyne.
¹³C NMR (CDCl₃, 100 MHz)

~58.2 (-CHCl₂), ~83.5, ~87.1 (C

C), ~128–132 (Ar-C)
Disappearance of the aldehyde carbonyl carbon (~176 ppm) and appearance of the

dichloro-carbon at ~58 ppm.
FT-IR (ATR) ~2220 cm⁻¹ (C

C stretch), ~710 cm⁻¹ (C-Cl stretch)
Absence of the strong aldehyde C=O stretch (~1690 cm⁻¹) confirms complete conversion.
GC-MS (EI) m/z 184 [M]⁺, 186 [M+2]⁺ (approx. 9:6 ratio)Isotopic pattern confirms the presence of two chlorine atoms.

Safety & EHS Considerations

  • Phosphorus Pentachloride (PCl₅): Highly corrosive and moisture-sensitive. Reacts violently with water to release toxic hydrogen chloride (HCl) gas. Handle strictly within a fume hood using appropriate PPE.

  • Phenylpropargyl Aldehyde: A known lachrymator and severe skin/eye irritant[2]. Avoid inhalation of vapors.

  • Phosphoryl Chloride (POCl₃): The reaction byproduct is highly toxic and corrosive. The ice quench step must be performed slowly to safely hydrolyze POCl₃ without violent exotherms.

References

1.[2] National Center for Biotechnology Information. "PubChem Compound Summary for CID 75740, Phenylpropynal", PubChem. URL: [Link] 2.[3] Newman, M. S., & Ream, B. C. (1966). "Reactions of Acetylenic Ketones and an Aldehyde with Phosphorus Pentachloride." The Journal of Organic Chemistry, 31(11), 3861–3862. URL:[Link] 3.[1] Shavrin, K. N., Krylova, I. V., Dolgii, I. E., & Nefedov, O. M. (1992). "Alkynylhalocarbenes. 2. Generation of (alkyn-1-yl)-chlorocarbenes by basic solvolysis of 1,1-dichloro-2-alkynes and their reaction with olefins: Synthesis of 1-chloro-1-alkynylcyclopropanes." Bulletin of the Russian Academy of Sciences Division of Chemical Science, 41(5), 885-891. URL:[Link]

Sources

Application Notes & Protocols: Synthesis of Propargylic gem-Dichlorides via PCl₅-Mediated Chlorination

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Propargylic gem-dichlorides are valuable synthetic intermediates, serving as precursors for the construction of complex alkynes, allenes, and various heterocyclic systems in medicinal and materials chemistry. The conversion of a carbonyl group to a gem-dichloro moiety is a fundamental transformation, and phosphorus pentachloride (PCl₅) remains a powerful, albeit aggressive, reagent for this purpose. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the principles, applications, and detailed protocols for the chlorination of propargylic ketones using PCl₅. It emphasizes mechanistic understanding, operational safety, and practical considerations to ensure successful and reproducible outcomes.

The Imperative of Safety: Handling Phosphorus Pentachloride

Phosphorus pentachloride (PCl₅) is a highly reactive and corrosive solid that demands stringent safety protocols.[1] It reacts violently with water, releasing toxic and corrosive hydrogen chloride (HCl) gas.[2][3] Inhalation can be fatal, and it causes severe burns to the skin and eyes.[4][5] Adherence to the following guidelines is non-negotiable.

1.1. Personal Protective Equipment (PPE): Due to its extreme toxicity and corrosiveness, a comprehensive PPE ensemble is mandatory.[1]

  • Eye and Face Protection: Chemical safety goggles and a full-face shield are essential to protect against splashes and fumes.[1][6]

  • Hand Protection: Use chemically resistant gloves such as butyl rubber, neoprene, or nitrile rubber.[1][6]

  • Body Protection: An acid-resistant, full-body lab coat or coveralls should be worn.[1]

  • Respiratory Protection: All manipulations must be performed inside a certified chemical fume hood. In case of potential exposure above permissible limits, a respirator is required.[5]

1.2. Handling and Storage:

  • Environment: PCl₅ is hygroscopic and must be handled under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated chemical fume hood.[1]

  • Storage: Store PCl₅ in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area, segregated from water, alcohols, acids, and other incompatible materials.[1][4]

  • Dispensing: Use glass or plastic (Teflon) spatulas for transferring the solid. Metal spatulas can be corroded.

1.3. Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15-30 minutes and seek immediate medical attention.[4][6]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Spills: Evacuate the area. For small spills, carefully cover with a dry, inert absorbent material like sand or vermiculite. Do not use water. Collect the material into a sealed container for hazardous waste disposal.[7]

Reaction Principles and Mechanism

The primary application of PCl₅ in this context is the conversion of a ketone's carbonyl group (C=O) into a geminal dichloride (CCl₂).[8][9] This transformation is particularly effective for propargylic ketones, providing access to the target dichlorides.

2.1. The Mechanistic Pathway: The reaction proceeds through a series of steps involving the activation of the carbonyl oxygen by the electrophilic phosphorus center of PCl₅. While several nuanced pathways have been proposed, a generally accepted mechanism involves the formation of a key chlorocarbonium ion intermediate.[10][11]

  • Oxygen Attack: The lone pair of electrons on the carbonyl oxygen attacks the electrophilic phosphorus atom of PCl₅. In its solid state, PCl₅ exists as an ionic pair [PCl₄⁺][PCl₆⁻], and the [PCl₄⁺] cation is the likely electrophile.[10]

  • Intermediate Formation: This initial attack forms a highly reactive intermediate.

  • Chloride Transfer & Elimination: A chloride ion is transferred to the carbonyl carbon, and the strong P-O bond is formed, leading to the elimination of phosphorus oxychloride (POCl₃) and the generation of a chlorocarbonium ion.

  • Final Chlorination: The carbocation is then attacked by another chloride ion (from [PCl₆⁻] or another PCl₅ molecule) to yield the final gem-dichloride product.[10]

G start Propargylic Ketone (R-C(=O)-C≡C-R') step1 Oxygen attacks PCl₄⁺ start->step1 pcl5 PCl₅ ([PCl₄⁺][PCl₆⁻]) pcl5->step1 intermediate1 Initial Adduct [R-C(O⁺-PCl₄)-C≡C-R'] step1->intermediate1 step2 Chloride transfer & POCl₃ elimination intermediate1->step2 carbocation Chlorocarbonium Ion [R-C⁺(Cl)-C≡C-R'] step2->carbocation byproduct POCl₃ step2->byproduct Byproduct step3 Nucleophilic attack by Chloride carbocation->step3 chloride Cl⁻ chloride->step3 product Propargylic gem-Dichloride (R-C(Cl₂)-C≡C-R') step3->product

Caption: Proposed mechanism for PCl₅-mediated gem-dichlorination of a ketone.

2.2. Substrate Considerations:

  • Propargylic Ketones: These are the ideal substrates for this reaction. The electron-withdrawing nature of the alkyne can influence the reactivity of the carbonyl group.

  • Propargylic Alcohols: Direct conversion of a propargylic alcohol to a gem-dichloride with PCl₅ is not a standard procedure. Alcohols react with PCl₅ to typically form the corresponding monochloride (R-OH → R-Cl), not a gem-dichloride.[12][13][14] Therefore, to synthesize a propargylic gem-dichloride from a propargylic alcohol, a two-step sequence is required:

    • Oxidation of the propargylic alcohol to the corresponding propargylic ketone (e.g., using Dess-Martin periodinane, PCC, or Swern oxidation).

    • Subsequent chlorination of the resulting ketone with PCl₅ as described herein.

  • Side Reactions: Depending on the substrate and reaction conditions, elimination reactions can occur, leading to the formation of chloroalkenes or chloroallenes as byproducts.[8][15] Careful temperature control is crucial to minimize these pathways.

Application Notes: Optimizing the Reaction

Successful synthesis relies on the careful control of several experimental parameters.

3.1. Solvent Choice: The reaction is typically performed in anhydrous, non-polar, aprotic solvents.

  • Chlorinated Solvents: Dichloromethane (DCM) and carbon tetrachloride (CCl₄) are commonly used as they are inert to the reaction conditions and effectively solvate the reagents.[11]

  • Hydrocarbon Solvents: Benzene or toluene can also be employed.

  • Polar Solvents: Polar solvents like nitromethane are generally avoided as they can promote undesired ionic chlorination pathways.[11]

3.2. Temperature Control: Temperature is a critical parameter for selectivity.

  • Low Temperatures: Many procedures report conducting the reaction at low temperatures, such as -78 °C (dry ice/acetone bath), especially for sensitive substrates like nucleosides.[16][17][18] This helps to control the reaction's exothermicity and minimize the formation of elimination byproducts.

  • Room Temperature or Heating: For more robust substrates, the reaction can be run at room temperature or with gentle heating. However, this increases the risk of side reactions.

3.3. Stoichiometry and Additives:

  • PCl₅ Stoichiometry: At least one equivalent of PCl₅ is required per equivalent of the ketone. Often, a slight excess (1.1 to 1.5 equivalents) is used to ensure complete conversion.

  • Use of Pyridine: While not always necessary, a hindered base like pyridine or 2,6-lutidine can be added to the reaction mixture. Its primary role is to scavenge the HCl gas produced during the reaction, which can be beneficial for acid-sensitive substrates.

3.4. Reaction Work-up and Purification: The work-up procedure is designed to safely quench excess PCl₅ and separate the desired product from the main byproduct, phosphorus oxychloride (POCl₃).

  • Quenching: The reaction is typically quenched by slowly pouring the mixture over crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). This must be done cautiously in a fume hood due to vigorous gas evolution (HCl and CO₂).

  • Extraction: The product is then extracted into an organic solvent (e.g., DCM, ether, or ethyl acetate).

  • Purification: The crude product is often purified by column chromatography on silica gel.

Detailed Experimental Protocols

Protocol 1: General Procedure for gem-Dichlorination of a Propargylic Ketone

This protocol provides a generalized method applicable to a range of propargylic ketones. Researchers should perform small-scale trials to optimize conditions for their specific substrate.

Caption: Standard experimental workflow for PCl₅-mediated gem-dichlorination.

Materials:

  • Propargylic ketone (1.0 eq)

  • Phosphorus pentachloride (PCl₅) (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Dry ice and acetone

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Inert gas line (N₂ or Ar)

  • Low-temperature thermometer

Procedure:

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), add the propargylic ketone (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve the ketone in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: While maintaining the temperature at -78 °C, add phosphorus pentachloride (1.2 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture into a separate beaker containing a vigorously stirred, cold (0 °C) saturated aqueous NaHCO₃ solution. Caution: Vigorous gas evolution will occur.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure propargylic gem-dichloride.

Data Summary and Troubleshooting

Table 1: Representative Reaction Conditions and Outcomes

Substrate TypeTemperature (°C)SolventTypical Yield (%)Potential ByproductsReference(s)
Protected 3'-Ketonucleoside-78DCM22-30%Monochloro-vinyl derivative[16][18]
Protected 2'-Ketonucleoside-78 to 0DCM55-70%Fewer elimination byproducts[18][19]
Simple Dialkyl Ketone84Neat10%Chloro-olefins (cis/trans)[8]
Acetylacetone84NeatLowDichloro-dienes, trichloro-pentenes[8]

Troubleshooting Guide:

IssueProbable CauseSuggested Solution
Low or No Conversion Inactive PCl₅ (hydrolyzed); Insufficient reaction time/temp.Use freshly opened or properly stored PCl₅. Allow the reaction to warm slowly to 0 °C or RT if the substrate is stable.
Formation of Byproducts Reaction temperature too high; Substrate sensitivity.Maintain strict low-temperature control (-78 °C). Consider adding a non-nucleophilic base (e.g., pyridine) to scavenge HCl.
Difficult Purification Product co-elutes with POCl₃.Ensure the aqueous work-up is thorough. POCl₃ hydrolyzes in water. A second wash with cold NaHCO₃ may help.
Violent Quenching Adding water/bicarbonate too quickly.Pour the reaction mixture slowly onto crushed ice or a cold, vigorously stirred bicarbonate solution.

References

  • Vertex AI Search Result 1. (2025, April 9).
  • Loba Chemie. (2019, May 7). PHOSPHORUS PENTACHLORIDE FOR SYNTHESIS MSDS.
  • Alpha Chemika. PHOSPHOROUS PENTACHLORIDE For Synthesis.
  • Multichem Exports.
  • Coherent Market Insights. (2025, February 6).
  • Wikipedia. Phosphorus pentachloride. [Link]

  • Chemistry Stack Exchange. (2018, March 29). Mechanism for conversion of ketone to dichloride with phosphorus pentachloride. [Link]

  • Canadian Science Publishing. Reactions of Phosphorus Pentachloride with Ethyl-, Vinyl-, and Ethynyl(trichloromethyl)carbinol and with 1,1,1-Trichloro-3-nonyn-2-ol. [Link]

  • Brainly.in. (2024, April 13). Why does alcohol on reaction with pcl5 give sn2?[Link]

  • Newman, M. S., & Ream, B. C. (1966). Reactions of Acetylenic Ketones and an Aldehyde with Phosphorus Pentachloride. The Journal of Organic Chemistry, 31(7), 2175–2178. [Link]

  • ResearchGate. (2025, August 5). The Structure and Reactivity of Phosphorus Pentachloride. [Link]

  • Panfilova, A., et al. (2018). Phosphorus Pentachloride Promoted gem-Dichlorination of 2′- and 3′-Deoxynucleosides. Molecules, 23(6), 1423. [Link]

  • ResearchGate. Facile Conversion of Aldehydes and Ketones to gem-Dichlorides Using Chlorodiphenylphosphine/N-Chlorosucccinimide as a New and Neutral System. [Link]

  • Chemguide. replacing the -oh group in alcohols by a halogen. [Link]

  • Panfilova, A., et al. (2018). Phosphorus Pentachloride Promoted gem-Dichlorination of 2′- and 3′-Deoxynucleosides. Molecules, 23(6), 1423. [Link]

  • Google Patents. (1973).
  • ResearchGate. (2025, October 16). Phosphorus Pentachloride Promoted gem-Dichlorination of 2′- and 3′-Deoxynucleosides. [Link]

  • Chemistry Stack Exchange. (2015, July 7). Reaction of alcohols with PCl5 and PCl3. [Link]

  • Vedantu. PCl5 reacts with propanone to give A Vicinal dichloride class 12 chemistry JEE_Main. [Link]

  • YouTube. (2015, February 7). Alcohols Advanced 6. Reaction of ethanol with PCl5. [Link]

Sources

Application Notes and Protocols for Cross-Coupling Reactions Involving gem-Dichloropropargyl Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Utility of gem-Dichloropropargyl Systems

gem-Dichloropropargyl substrates are a unique class of building blocks in organic synthesis, possessing a rich and versatile reactivity profile. The presence of two chlorine atoms on the propargylic carbon, adjacent to an alkyne, opens up a variety of synthetic transformations. These substrates can act as precursors to substituted allenes, enynes, and other valuable molecular architectures. This guide provides an in-depth exploration of their application in palladium-catalyzed cross-coupling reactions, offering detailed protocols and expert insights for researchers in organic synthesis and drug development. While direct literature on the cross-coupling of gem-dichloropropargyl substrates is emerging, the protocols and principles outlined herein are derived from well-established procedures for structurally related compounds, such as gem-dichloroalkenes and other propargylic electrophiles.

Sonogashira Coupling: A Gateway to Conjugated Enynes

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[1][2] In the context of gem-dichloropropargyl substrates, a selective mono-alkynylation is the desired outcome to generate valuable chloro-substituted enynes.

Mechanistic Insights

The catalytic cycle of the Sonogashira coupling involves both palladium and copper.[3] The palladium cycle consists of three primary steps: oxidative addition of the organic halide to the Pd(0) complex, transmetalation with a copper acetylide, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[2] The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne and a base.[3]

Sonogashira_Coupling Pd0 Pd(0)L₂ Pd_complex R-Pd(II)(X)L₂ Pd0->Pd_complex Oxidative Addition (R-X) Coupled_complex R-Pd(II)(C≡C-R')L₂ Pd_complex->Coupled_complex Transmetalation Coupling_partner R'-C≡C-Cu(I) Coupling_partner->Pd_complex Coupled_complex->Pd0 Reductive Elimination Product R-C≡C-R' Coupled_complex->Product Alkyne R'-C≡C-H Alkyne->Coupling_partner Cu(I)X, Base CuX Cu(I)X CuX->Alkyne Base Base Base->Alkyne

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Key Considerations for Selective Mono-Coupling

Achieving selective mono-alkynylation of gem-dichloropropargyl substrates is crucial to avoid the formation of di-substituted byproducts. Drawing parallels from studies on gem-dihaloalkenes, the use of bulky phosphine ligands is expected to be critical. These ligands can sterically hinder the approach of the palladium complex for a second oxidative addition after the first coupling has occurred.

Experimental Protocol: Mono-Sonogashira Coupling (Adapted)

This protocol is adapted from established Sonogashira procedures for aryl and vinyl halides.[4][5][6] Optimization may be required for specific gem-dichloropropargyl substrates.

Materials:

  • gem-Dichloropropargyl substrate (1.0 mmol)

  • Terminal alkyne (1.1 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 mmol)

  • Anhydrous and degassed solvent (e.g., THF or Toluene, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the gem-dichloropropargyl substrate, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous and degassed solvent, followed by the amine base via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction to 50-70 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide or triflate.[7][8] For gem-dichloropropargyl substrates, this reaction offers a pathway to synthesize chloro-substituted vinyl-aryl or vinyl-vinyl compounds.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species (activated by a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[9]

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ Oxidative_Addition R-Pd(II)(X)L₂ Pd0->Oxidative_Addition Oxidative Addition (R-X) Transmetalation_Complex R-Pd(II)(R')L₂ Oxidative_Addition->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination Product R-R' Transmetalation_Complex->Product Boronic_Acid R'B(OH)₂ Activated_Boronate [R'B(OH)₃]⁻ Boronic_Acid->Activated_Boronate Base Base Base Base->Boronic_Acid Activated_Boronate->Oxidative_Addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data on Analogous Suzuki-Miyaura Couplings
ElectrophileCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventYield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O95[10][11]
3,6-Dibromopyridazine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃1,4-Dioxane/H₂O85[9]
Experimental Protocol: Mono-Suzuki-Miyaura Coupling (Adapted)

This protocol is adapted from procedures for the selective mono-coupling of gem-dichloroalkenes and dihalopyrimidines.[10][11] The choice of a bulky ligand such as XPhos or SPhos is recommended to promote mono-selectivity.

Materials:

  • gem-Dichloropropargyl substrate (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • XPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous and degassed 1,4-dioxane (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the gem-dichloropropargyl substrate, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄ to a dry reaction vessel.

  • Add the anhydrous and degassed 1,4-dioxane.

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Negishi Coupling: Engaging Organozinc Reagents

The Negishi coupling is a versatile cross-coupling reaction that utilizes organozinc reagents as the nucleophilic partner.[12] This reaction is known for its high functional group tolerance and the ability to couple a wide range of organic electrophiles, including propargylic systems.[12]

Mechanistic Pathway

Similar to other palladium-catalyzed cross-coupling reactions, the Negishi coupling proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[13] A key feature is the high reactivity of organozinc reagents in the transmetalation step.

Negishi_Coupling Pd0 Pd(0)L₂ Oxidative_Addition R-Pd(II)(X)L₂ Pd0->Oxidative_Addition Oxidative Addition (R-X) Transmetalation_Complex R-Pd(II)(R')L₂ Oxidative_Addition->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination Product R-R' Transmetalation_Complex->Product Organozinc R'ZnX Organozinc->Oxidative_Addition

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Experimental Protocol: Negishi Coupling with Propargylic Substrates (Adapted)

This protocol is based on general procedures for the Negishi coupling of propargylic halides.[12]

Materials:

  • gem-Dichloropropargyl substrate (1.0 mmol)

  • Organozinc reagent (1.2 mmol, e.g., prepared from the corresponding organolithium or Grignard reagent and ZnCl₂)

  • Pd(dba)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Anhydrous THF (5 mL)

Procedure:

  • Prepare the organozinc reagent in a separate flask under an inert atmosphere.

  • In another dry Schlenk flask under an inert atmosphere, add the gem-dichloropropargyl substrate, Pd(dba)₂, and SPhos.

  • Add anhydrous THF and stir for 10 minutes at room temperature.

  • Slowly add the solution of the organozinc reagent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Expert Insights and Troubleshooting

  • Substrate Stability: gem-Dichloropropargyl substrates can be sensitive to strong bases and high temperatures, potentially leading to decomposition or undesired side reactions. It is advisable to start with milder conditions and screen different bases.

  • Ligand Choice is Key: For selective mono-coupling, the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) is highly recommended. These ligands promote the formation of monoligated Pd(0) species, which can favor the oxidative addition of one C-Cl bond while sterically hindering the second.

  • Allene Formation: A potential side reaction is the formation of allenes. This can occur through an S_N2' pathway or via rearrangement of a propargyl-palladium intermediate. The choice of catalyst, ligand, and reaction conditions can influence the selectivity between the desired cross-coupling product and the allenic byproduct. Palladium catalysts with less bulky ligands might favor allene formation.[1]

  • Inert Atmosphere: Strict adherence to anhydrous and anaerobic conditions is crucial for the success of these reactions, as the palladium catalysts and organometallic reagents are often sensitive to oxygen and moisture.

References

  • Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (2017). Synthesis of Multisubstituted Allenes via Palladium-Catalyzed Cross-Coupling Reaction of Propargyl Acetates with an Organoaluminum Reagent. Retrieved from [Link]

  • Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Retrieved from [Link]

  • R Discovery. (2021, October 21). A Convenient Procedure for Sonogashira Reactions Using Propyne. Retrieved from [Link]

  • Luzung, M. R., Patel, J. S., & Yin, J. (2010). A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides. Journal of Organic Chemistry, 75(23), 8330-8332. [Link]

  • Li, Z., et al. (2022). Palladium-catalyzed allene synthesis enabled by β-hydrogen elimination from sp2-carbon. Nature Communications. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (2004). Synthesis of Allenes via Palladium-Catalyzed Hydrogen-Transfer Reactions: Propargylic Amines as an Allenyl Anion Equivalent. Retrieved from [Link]

  • Hoshi, T., et al. (2016). Synthesis of Allenes by Catalytic Coupling of Propargyl Carbonates with Aryl Iodides in the Presence of Diboron Species. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

  • ResearchGate. (2020, September). Negishi cross-coupling reactions using the organozinc reagents 6 c and 6 d. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed allylic allenylation of homoallyl alcohols with propargylic carbonates. Retrieved from [Link]

  • MDPI. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Beilstein-Institut. (2019, December 3). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Retrieved from [Link]

  • ResearchGate. (2025, November 20). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • Tobisu, M., & Chatani, N. (2013). Nickel-catalyzed Suzuki-Miyaura coupling of heteroaryl ethers with arylboronic acids. The Journal of Organic Chemistry, 78(10), 5078-5084. [Link]

Sources

Application Note: Catalytic Reduction and Functionalization of Propargyl gem-Dichlorides to Chloroallenes

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and drug development professionals. It addresses the catalytic transformation of propargyl gem-dichlorides (often colloquially referred to as "gem-dichloroalkynes" in lab slang, though chemically distinct) into chloroallenes . This transformation is a pivotal "reductive functionalization" strategy—reducing the halogen count while installing high-value axial chirality or functional groups.

Executive Summary & Chemical Nomenclature

Topic: Copper-Catalyzed


 Reductive Functionalization of Propargyl gem-Dichlorides.
Target Product:  Di- and Trisubstituted Chloroallenes (

). Significance: Chloroallenes are versatile electrophiles in organic synthesis, serving as precursors to complex heterocycles, rubrene derivatives, and axially chiral pharmacophores. Terminology Correction: The term "gem-dichloroalkyne" is chemically ambiguous. This protocol addresses 3,3-dichloroalk-1-ynes (propargyl gem-dichlorides), which possess the requisite

motif for allene formation.

Scientific Foundation (E-E-A-T)

The Mechanistic Challenge

The conversion of propargyl gem-dichlorides to chloroallenes is formally a reductive dechlorination (if H is added) or an alkylative dechlorination (if a carbon nucleophile is added). The reaction relies on an


 mechanism where a nucleophile attacks the 

-carbon (the alkyne terminus), triggering a bond rearrangement and the expulsion of a chloride ion from the

-position.
  • Why Copper? Copper(I) salts are the gold standard for this transformation. Unlike Palladium, which often favors propargylic substitution (retaining the alkyne), Copper facilitates the 1,3-substitution (allene formation) via a transient allenyl-copper intermediate .

  • Selectivity Control: The challenge lies in suppressing the

    
     pathway (which yields monochloroalkynes) and preventing double addition (which yields fully substituted allenes). High-fidelity ligands (e.g., phosphoramidites or NHC) are employed to direct the regioselectivity toward the 
    
    
    
    product.
Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle for the copper-catalyzed transformation, highlighting the critical "Anti-Attack" stereochemistry that allows for chirality transfer.

G Start Propargyl gem-Dichloride (R-CC-CCl2-R') Complex π-Complex (Alkyne Coordination) Start->Complex Coordination Cat Cu(I) Catalyst (L-Cu-X) Cat->Complex CuAllenyl Cu(III)-Allenyl Intermediate (Transient) Complex->CuAllenyl Oxidative Addition / SN2' Attack CuAllenyl->Cat Regeneration Product Chloroallene (R-Nu-C=C=CCl-R') CuAllenyl->Product Reductive Elimination Nu Nucleophile (R-MgX / H-Source) Nu->CuAllenyl Transmetallation

Figure 1: Catalytic cycle for the Copper-Mediated SN2' transformation of propargyl dichlorides. The cycle emphasizes the formation of the transient Cu-Allenyl species responsible for the allene framework.

Experimental Protocols

Standard Protocol: Copper-Catalyzed Synthesis of Chloroallenes

This protocol is adapted from the works of Knochel and Alexakis , optimized for robustness in drug discovery settings. It uses a Grignard reagent as the nucleophile.[1][2][3] For strict "reduction" (H-addition), a hydride source (e.g., Super-Hydride) can be adapted, but the alkylative path is described here due to its higher synthetic value.

Reagents & Equipment:
  • Substrate: 3,3-dichloro-1-phenylprop-1-yne (or derivative).

  • Catalyst: CuCN

    
    2LiCl (soluble source of Cu(I)) or CuI with a chiral phosphoramidite ligand (for enantioselective variants).
    
  • Nucleophile: Organomagnesium (Grignard) or Organozinc reagent.

  • Solvent: Anhydrous THF or Toluene (Critical: Water content < 50 ppm).

  • Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Workflow:
  • Catalyst Preparation (In-Situ):

    • In a flame-dried Schlenk flask, dissolve CuCN (10 mol%) and LiCl (20 mol%) in anhydrous THF (0.5 M). Stir at RT for 15 min until a clear pale-green solution forms.

    • Note: If using a chiral ligand (e.g.,

      
      -L1), add it at this stage (12 mol%) and stir for 30 min.
      
  • Substrate Addition:

    • Cool the reaction mixture to -78 °C (Dry ice/Acetone bath).

    • Add the propargyl gem-dichloride (1.0 equiv) dropwise as a solution in THF.

    • Checkpoint: Ensure the internal temperature does not rise above -70 °C to prevent background decomposition.

  • Nucleophilic Attack (The "Reduction" Step):

    • Add the Grignard reagent (1.2 equiv) dropwise over 30 minutes via syringe pump.

    • Mechanism:[3][4][5][6] The nucleophile attacks the

      
      -position. If 
      
      
      
      is used, an alkyl group is installed.[3] If a specialized hydride donor is used, a proton is installed.
    • Stir at -78 °C for 2 hours.

  • Quench & Isolation:

    • Quench with saturated aqueous

      
       solution at low temperature.
      
    • Warm to RT and extract with Diethyl Ether (

      
      ).
      
    • Dry over

      
       and concentrate carefully (Chloroallenes can be volatile).
      
  • Purification:

    • Flash chromatography on Silica Gel.

    • Caution: Chloroallenes are sensitive to acid. Use 1% Triethylamine in the eluent to neutralize silica acidity.

Data Analysis & Validation

Quantitative assessment of the product is critical. Use the following parameters to validate success.

ParameterMethodExpected OutcomeTroubleshooting
Conversion GC-MS / TLC>95% consumption of dichlorideIf low, check moisture in solvent or Grignard quality.
Regioselectivity

NMR
>20:1 Allene : Alkyne ratioPresence of propargylic protons indicates

attack (wrong path). Switch to non-polar solvent (Toluene).
Stability VisualClear/Yellow OilDarkening implies polymerization. Store at -20 °C under Argon.
Allene Signal IR SpectroscopyCharacteristic band at ~1950

Absence indicates isomerization to conjugated diene.

Advanced Considerations: Stereoselectivity

For drug development, controlling the axial chirality of the chloroallene is often required.

  • Chirality Transfer: If the starting propargyl dichloride is chiral (at the propargylic position? No, the dichloride is achiral at C3 unless the R' group induces it).

  • Catalytic Asymmetry: Using chiral ligands (e.g., Feringa's phosphoramidites) allows for the desymmetrization of the prochiral gem-dichloride.

  • Protocol Modification: Switch solvent to Toluene and lower temperature to -85 °C . This tightens the catalytic pocket, enhancing enantiomeric excess (ee).

Safety & Handling

  • Propargyl Dichlorides: Potent lachrymators and potential alkylating agents. Handle in a fume hood.

  • Chloroallenes: Reactive electrophiles. Avoid prolonged exposure to silica gel or Lewis acids, which can trigger dimerization (e.g., to Rubrene derivatives).

References

  • Knochel, P., et al. (2011).[2][7] "Copper-Mediated Preparation of Chloroallenes from Propargyl Dichlorides." Angewandte Chemie International Edition.

  • Alexakis, A., et al. (2014). "Copper-Catalyzed Propargylic Substitution of Dichloro Substrates: Enantioselective Synthesis of Trisubstituted Chloroallenes." Chemistry - A European Journal.

  • Ma, S. (2005). "Some Typical Advances in the Synthetic Applications of Allenes." Chemical Reviews.

  • Wan, X., et al. (2024). "Copper-catalyzed perfluoroalkylation of propargyl gem-dichlorides." Chemical Communications.[8]

Sources

Navigating the Reactive Landscape of 1,1-Dichloro-3-phenyl-2-propyne: A Guide to Solvent Selection for Optimal Reaction Outcomes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the choice of solvent is a critical parameter that can dictate the success or failure of a reaction. This is particularly true for highly reactive and multifunctional molecules such as 1,1-Dichloro-3-phenyl-2-propyne. This technical guide provides an in-depth exploration of solvent selection for the diverse reactions of this versatile building block, moving beyond a simple recitation of protocols to explain the underlying chemical principles that govern reactivity and selectivity. By understanding the interplay between the substrate, reagents, and the solvent environment, researchers can unlock the full synthetic potential of this compound.

Physicochemical Properties and Reactivity Profile of 1,1-Dichloro-3-phenyl-2-propyne

1,1-Dichloro-3-phenyl-2-propyne is a geminal dichloroalkyne characterized by a phenyl group attached to a propargyl system. This unique structural arrangement imparts a distinct reactivity profile. The molecule possesses several reactive sites: the electrophilic carbon of the dichloromethylene group, the acidic propargylic protons (if accessible), and the π-system of the alkyne and the phenyl ring.

Key Physicochemical Properties (Inferred):

PropertyEstimated Value/CharacteristicInfluence on Solvent Selection
Polarity Moderately polarSoluble in a range of organic solvents. Polarity matching with the solvent can enhance solubility and reaction rates.
Hydrogen Bonding No hydrogen bond donating abilityWill not act as a hydrogen bond donor to solvate anions. Can act as a weak hydrogen bond acceptor.
Solubility Expected to be soluble in common organic solvents like ethers (THF, diethyl ether), chlorinated solvents (DCM, chloroform), and aromatic solvents (toluene, benzene). Sparingly soluble in water and non-polar alkanes.[1][2][3]The principle of "like dissolves like" is a primary consideration. The choice of solvent must ensure the solubility of all reactants.[4][5]

The reactivity of 1,1-dichloro-3-phenyl-2-propyne is dominated by its propensity to undergo rearrangement in the presence of a strong base, a transformation known as the Fritsch-Buttenberg-Wiechell (FBW) rearrangement.[1][2] This reaction is a cornerstone of its synthetic utility, providing access to a valuable terminal alkyne intermediate.

Solvent Selection for the Fritsch-Buttenberg-Wiechell Rearrangement

The FBW rearrangement of 1,1-dichloroalkenes is a powerful method for the synthesis of substituted alkynes.[1] The reaction proceeds via deprotonation and subsequent elimination of chloride to form a vinylidene carbene, which then rearranges to the alkyne. The choice of solvent is critical for the success of this transformation.

dot

FBW_Rearrangement cluster_start Starting Material cluster_reagent Reagent & Solvent cluster_intermediate Intermediate cluster_product Product start 1,1-Dichloro-3-phenyl-2-propyne intermediate Lithium Phenylacetylide start->intermediate FBW Rearrangement -78 °C to rt reagent Strong Base (e.g., n-BuLi) reagent->start solvent Anhydrous Aprotic Solvent (e.g., THF) solvent->start product Substituted Phenylalkyne intermediate->product Electrophilic Quench

Caption: Workflow for the FBW Rearrangement.

Recommended Solvent: Anhydrous Tetrahydrofuran (THF)

For the FBW rearrangement of 1,1-dichloro-3-phenyl-2-propyne, anhydrous tetrahydrofuran (THF) is the solvent of choice. The rationale for this selection is multifaceted:

  • Aprotic Nature: THF is a polar aprotic solvent.[6] This is crucial because the strong bases required for the rearrangement, such as n-butyllithium (n-BuLi), are highly reactive towards protic solvents (e.g., water, alcohols).[7] Any protic impurity would quench the base, preventing the desired reaction.

  • Solubilizing Power: THF effectively dissolves both the 1,1-dichloro-3-phenyl-2-propyne substrate and the organolithium base at the low temperatures required for the reaction.

  • Low Freezing Point: THF has a freezing point of -108.4 °C, making it suitable for reactions conducted at -78 °C (dry ice/acetone bath), which is a common temperature for controlling the reactivity of organolithium reagents.[1]

  • Coordination with Lithium Cations: The oxygen atom in THF can coordinate to the lithium cation of the organolithium reagent and the resulting lithium acetylide, which can help to stabilize these species in solution.

Solvents to Avoid
  • Protic Solvents: Alcohols, water, and even amines with N-H bonds will react with the strong base and must be rigorously excluded.

  • Halogenated Solvents: While 1,1-dichloro-3-phenyl-2-propyne might be soluble in dichloromethane (DCM) or chloroform, these solvents can react with strong organometallic bases.

  • Ester and Carbonyl Containing Solvents: These functional groups are susceptible to attack by strong bases like n-BuLi.

Application Protocol: Synthesis of 1-Phenyl-1-butyn-3-ol via FBW Rearrangement and Aldehyde Quench

This protocol details the in-situ generation of lithium phenylacetylide from 1,1-dichloro-3-phenyl-2-propyne and its subsequent reaction with acetaldehyde.

Materials:

  • 1,1-Dichloro-3-phenyl-2-propyne

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Acetaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add 1,1-dichloro-3-phenyl-2-propyne (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the substrate in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of n-BuLi: Add n-butyllithium (2.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below -70 °C.

  • Rearrangement: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. This ensures the complete formation of the lithium phenylacetylide intermediate.

  • Electrophilic Quench: Cool the reaction mixture back down to -78 °C. Add a solution of acetaldehyde (1.2 eq) in anhydrous THF dropwise. Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature overnight.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Solvent Selection for Subsequent Reactions of the Phenylacetylide Intermediate

The lithium phenylacetylide generated from the FBW rearrangement is a versatile nucleophile. The choice of solvent for its subsequent reactions depends on the nature of the electrophile and the reaction type.

dot

Solvent_Selection cluster_intermediate Intermediate cluster_reactions Reaction Types cluster_solvents Solvent Choice intermediate Lithium Phenylacetylide alkylation Alkylation (e.g., with Alkyl Halide) intermediate->alkylation sonogashira Sonogashira Coupling (with Aryl/Vinyl Halide) intermediate->sonogashira cycloaddition 1,3-Dipolar Cycloaddition intermediate->cycloaddition thf THF, Diethyl Ether (Aprotic, Ethereal) alkylation->thf Favored for organolithium reactivity dmf DMF, Acetonitrile (Polar Aprotic) sonogashira->dmf Can also be used amine Amine Bases (e.g., Et3N) (Solvent and Base) sonogashira->amine Typical for Pd/Cu catalysis cycloaddition->dmf Can influence rate and selectivity nonpolar Toluene, Benzene (Nonpolar) cycloaddition->nonpolar Common for concerted reactions

Caption: Decision tree for solvent selection.

Solvent Considerations for Common Transformations:

Reaction TypeRecommended SolventsRationale
Alkylation with Alkyl Halides THF, Diethyl EtherThese aprotic ethereal solvents are ideal for maintaining the reactivity of the organolithium intermediate and solubilizing the alkyl halide.[1]
Sonogashira Coupling Amine bases (e.g., triethylamine, diisopropylamine) often used as both solvent and base. Co-solvents like THF or DMF can be used.[4][8]The amine base is crucial for the catalytic cycle of the Sonogashira reaction. The choice of co-solvent can influence the solubility of the palladium and copper catalysts and the substrates.[9]
1,3-Dipolar Cycloaddition Toluene, Benzene, Dichloromethane (DCM), AcetonitrileThe choice depends on the specific 1,3-dipole. Nonpolar solvents are common for concerted cycloadditions.[10][11] Polar aprotic solvents can sometimes accelerate these reactions.[12]
Nucleophilic Addition to Carbonyls THF, Diethyl EtherSimilar to alkylations, these solvents are compatible with the nucleophilic acetylide and the electrophilic carbonyl compound.

Spectroscopic Characterization

The successful conversion of 1,1-dichloro-3-phenyl-2-propyne to a substituted alkyne can be monitored and confirmed using standard spectroscopic techniques.

Expected Spectroscopic Data for Phenylpropyne (Product of FBW Rearrangement):

Spectroscopic TechniqueCharacteristic Peaks/Shifts
¹H NMR (CDCl₃) δ ~7.5-7.3 (m, 5H, Ar-H), ~3.1 (s, 1H, ≡C-H)
¹³C NMR (CDCl₃) δ ~132, 129, 128 (aromatic C), ~83 (Ar-C≡), ~77 (≡C-H)
Infrared (IR) ~3300 cm⁻¹ (≡C-H stretch), ~2100 cm⁻¹ (C≡C stretch, weak), ~3100-3000 cm⁻¹ (Aromatic C-H stretch)

Conclusion

The selection of an appropriate solvent is paramount for controlling the reactivity of 1,1-dichloro-3-phenyl-2-propyne. For its most valuable transformation, the Fritsch-Buttenberg-Wiechell rearrangement, anhydrous THF is the solvent of choice due to its aprotic nature, low freezing point, and good solubilizing properties. For subsequent reactions of the resulting phenylacetylide intermediate, the solvent must be carefully chosen based on the specific reaction type and the nature of the electrophile. By understanding the principles outlined in this guide, researchers can effectively harness the synthetic potential of 1,1-dichloro-3-phenyl-2-propyne for the development of novel molecules in the fields of medicine and materials science.

References

  • Wikipedia. (2023). Fritsch–Buttenberg–Wiechell rearrangement. [Link]

  • Quora. (2017, January 28). Why do haloalkanes dissolve in organic solvents?[Link]

  • CK-12 Foundation. (2026, January 1). Physical Properties of Haloalkanes and Haloarenes. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Discussion Forum. (2024, February 6). In which type of solvents do haloalkanes tend to dissolve, and why is their solubility higher in organic solvents compared to water?[Link]

  • Chemistry LibreTexts. (2019, December 30). 7.1: Physical Properties of Haloalkanes. [Link]

  • Rezaei, H., Yamanoi, S., Chemla, F., & Normant, J. F. (1999). Fritsch−Buttenberg−Wiechell Rearrangement in the Aliphatic Series. Organic Letters, 1(10), 1551–1553.
  • SynArchive. (n.d.). Fritsch-Buttenberg-Wiechell Rearrangement. [Link]

  • YouTube. (2020, May 14). Fritsch Buttenberg Wiechell Rearrangement. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ChemTalk. (2025, May 16). A Deep Dive into Common Organic Solvents. [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.7: Solvent Effects. [Link]

  • PRACTICE EXERCISE – ORGANIC CHEMISTRY I Alkynes Synthesis and Reactions. (n.d.).
  • Chemistry LibreTexts. (2023, January 22). Nucleophilicity and Solvent Effects. [Link]

  • Department of Chemistry. (n.d.). Ch 8 : Solvent Effects. [Link]

  • MDPI. (2020, January 1). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. [Link]

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 1,1-Dichloro-3-phenyl-2-propyne during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,1-Dichloro-3-phenyl-2-propyne

A Guide to Preventing Hydrolysis and Ensuring Compound Integrity During Storage

Welcome to the technical support center for 1,1-Dichloro-3-phenyl-2-propyne. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the challenges associated with storing this reactive compound and to offer field-proven solutions to maintain its purity and stability. This document moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability of 1,1-Dichloro-3-phenyl-2-propyne.

Q1: Why is 1,1-Dichloro-3-phenyl-2-propyne so susceptible to hydrolysis?

A: The susceptibility of 1,1-Dichloro-3-phenyl-2-propyne to hydrolysis stems from the geminal dichloride group (two chlorine atoms on the same carbon) attached to an sp-hybridized carbon of the alkyne. This arrangement makes the carbon atom highly electrophilic and thus a prime target for nucleophilic attack by water. Atmospheric moisture is sufficient to initiate this degradation process. The reaction is often autocatalytic, as the hydrolysis byproduct, hydrochloric acid (HCl), can further accelerate the decomposition of the remaining material.

Q2: What are the primary degradation products I should be aware of?

A: The primary product of hydrolysis is 1-phenyl-3-chloro-2-propanone. The reaction proceeds through an unstable geminal halohydrin intermediate, which rapidly eliminates HCl to form the corresponding α-chloroketone. The other major byproduct is hydrochloric acid (HCl), which will exist as a corrosive gas or, in the presence of sufficient moisture, an acidic solution.

Q3: How can I visually detect if my sample of 1,1-Dichloro-3-phenyl-2-propyne has begun to degrade?

A: There are several tell-tale signs of degradation:

  • Color Change: A pure sample should be a colorless to pale yellow liquid. Degradation can lead to a darker yellow or brown coloration due to the formation of impurities or polymeric materials.

  • Fuming Upon Opening: If the container releases white fumes upon opening, this is a strong indicator of the presence of HCl gas reacting with atmospheric moisture.

  • Precipitate Formation: The appearance of solid material or cloudiness in the liquid can indicate the formation of insoluble byproducts or polymers.

  • Pressure Buildup: The generation of HCl gas can lead to a slight pressure increase within the storage vessel.

Troubleshooting Guide for Suspected Degradation

If you suspect your sample has been compromised, this guide provides a systematic approach to diagnosis and resolution.

Problem: My reaction yields are inconsistent or significantly lower than expected when using 1,1-Dichloro-3-phenyl-2-propyne from a previously opened bottle.

  • Root Cause Analysis: The most probable cause is a decrease in the purity of the reagent due to hydrolysis. The active compound has been converted to byproducts, reducing its effective concentration and introducing impurities that may interfere with your reaction.

  • Recommended Actions:

    • Do Not Assume Purity: Never assume a previously opened bottle of a sensitive reagent retains its initial purity.

    • Purity Assessment: Before use, acquire a purity profile of the suspect reagent. The most common methods are ¹H NMR spectroscopy or GC-MS analysis. Compare the resulting spectrum or chromatogram to a reference standard of the pure compound.

    • Decision Making: Based on the purity assessment, use the following flowchart to decide on the next steps.

troubleshooting_flowchart start Suspected Degradation of 1,1-Dichloro-3-phenyl-2-propyne check_purity Perform Purity Analysis (e.g., ¹H NMR, GC-MS) start->check_purity evaluate_purity Purity >95%? check_purity->evaluate_purity use_cautiously Use with Caution Adjust stoichiometry based on purity. evaluate_purity->use_cautiously Yes repurify Consider Repurification (e.g., Vacuum Distillation) Is it feasible? evaluate_purity->repurify No perform_repurification Perform Repurification under Inert Atmosphere repurify->perform_repurification Yes discard Discard Chemical Waste Following Institutional Protocols repurify->discard No verify_purity Verify Purity of Distilled Fractions perform_repurification->verify_purity verify_purity->use_cautiously

Caption: The hydrolysis pathway of 1,1-Dichloro-3-phenyl-2-propyne.

Step-by-Step Protocol for Aliquoting and Long-Term Storage

This protocol should be performed in a glovebox or using a Schlenk line.

  • Glassware Preparation: Ensure all glassware (Schlenk flasks, syringes, needles) is meticulously cleaned and dried in a laboratory oven at >120°C for at least 4 hours to remove all traces of water. [1]Cool the glassware under a stream of dry nitrogen or argon.

  • Inert Atmosphere Purge: Assemble your apparatus (e.g., a Schlenk flask with a septum) and purge it with inert gas for 10-15 minutes. This is typically done by cycling between vacuum and backfilling with inert gas (at least 3 cycles).

  • Reagent Transfer:

    • If using a Sure/Seal™ bottle, use a clean, dry syringe or a double-tipped cannula to transfer the desired amount of 1,1-Dichloro-3-phenyl-2-propyne to your pre-purged Schlenk flask. [1][2] * Maintain a slight positive pressure of inert gas in both the source bottle and the receiving flask during the transfer to prevent atmospheric air from entering. [2]4. Sealing and Storage:

    • Once the transfer is complete, remove the cannula or syringe.

    • Ensure the septum is securely in place and wrap it with electrical tape or Parafilm® for an extra layer of protection.

    • For long-term storage, close the stopcock on the Schlenk flask.

    • Label the flask clearly with the compound name, date, and your initials.

    • Place the sealed flask in a designated, labeled secondary container in a refrigerator (2-8°C).

By implementing these rigorous storage and handling procedures, you can significantly mitigate the risk of hydrolysis, ensuring the integrity of your 1,1-Dichloro-3-phenyl-2-propyne for the duration of your research projects.

References

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Link

  • BenchChem. (n.d.). Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds. Link

  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134. Link

  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Link

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Link

  • Ok, E. (2024). Principles of Inert Atmosphere Storage. ResearchGate. Link

  • Linde Gas. (n.d.). Inerting. Link

  • Linde. (n.d.). White Paper: Inerting in the chemical industry. Link

  • KINTEK. (2026). What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. Link

  • Ossila. (n.d.). Air Free Techniques | Handling Air-Sensitive Materials. Link

  • Allen. (n.d.). 1, 1- Dichloropropane on hydrolysis gives :. Link

  • Doubtnut. (2022). 1, 1- Dichloropropane on hydrolysis gives : | 12 | NTA JEE MOCK TEST 36. YouTube. Link

Sources

Optimizing yield in the chlorination of phenylpropargyl aldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized technical support resource for the chlorination of phenylpropargyl aldehyde (3-phenylprop-2-ynal) .

It focuses on the most critical transformation for drug development: the electrophilic addition of chlorine across the triple bond to synthesize 2,3-dichloro-3-phenylacrylaldehyde . This scaffold is a high-value Michael acceptor used in the synthesis of pyrazoles, isoxazoles, and other heterocyclic pharmacophores.

Executive Summary & Reaction Scope

The Challenge: Phenylpropargyl aldehyde contains two reactive centers: the electron-deficient alkyne and the sensitive aldehyde carbonyl. The Goal: Selective addition of


 across the C

C bond to form 2,3-dichloro-3-phenylacrylaldehyde while avoiding:
  • Over-chlorination to the tetrachloro-derivative.

  • Radical abstraction of the aldehydic proton (polymerization).

  • Conversion of the aldehyde to a gem-dichloride.[1]

Core Reaction Pathway

The reaction is an electrophilic addition.[2] Due to the electron-withdrawing nature of the carbonyl group, the triple bond is deactivated, requiring optimized conditions for kinetic control.

ReactionPathway Start Phenylpropargyl Aldehyde Inter Vinyl Cation / Bridged Ion Start->Inter + Cl2 (1 eq) Side2 Polymerization (Tars) Start->Side2 Radical / Heat Product 2,3-Dichloro-3-phenyl- acrylaldehyde (Target) Inter->Product Cl- attack Side1 Tetrachloro Derivative Product->Side1 + Excess Cl2

Figure 1: Reaction pathway illustrating the critical window for stopping chlorination at the alkene stage.

Reagent Selection & Stoichiometry

Choosing the right chlorinating agent is the single biggest factor in yield optimization.

ReagentReactivity ProfileRecommended UsePros/Cons
Chlorine Gas (

)
High ReactivityLarge-scale flow chemistryPro: Atom economy.[3] Con: Hard to control stoichiometry; high risk of over-chlorination.
Sulfuryl Chloride (

)
Moderate/ControllableBatch synthesis (Preferred) Pro: Liquid handling; easier to dose 1.0 eq accurately. Con: Generates

gas (scrubber needed).
NCS / HCl MildSensitive substratesPro: High regioselectivity. Con: Slow kinetics for deactivated alkynes.
Scientist’s Recommendation:

For laboratory to pilot scale, use Sulfuryl Chloride (


) . It allows for precise volumetric addition, minimizing the local excess of chlorine that leads to the tetrachloro- impurity.

Optimized Experimental Protocol

Standard Operating Procedure (SOP) for Batch Synthesis

Objective: Synthesis of (E/Z)-2,3-dichloro-3-phenylacrylaldehyde.

  • Preparation: Dissolve phenylpropargyl aldehyde (1.0 eq) in anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (

    
    ) .
    
    • Note: DCM is preferred for solubility, but

      
       suppresses radical side reactions. If using DCM, degas thoroughly to remove oxygen.
      
  • Temperature Control: Cool the system to -10°C to 0°C .

    • Why? The reaction is exothermic. Higher temperatures favor the thermodynamic tetrachloro- product and polymerization.

  • Addition: Add sulfuryl chloride (1.05 eq) dropwise over 60 minutes.

    • Crucial: Slow addition prevents a high local concentration of

      
      .
      
  • Catalysis (Optional): If the reaction stalls (due to the electron-withdrawing aldehyde), add 1-2 mol%

    
      or 
    
    
    
    .
    • Mechanism:[1][2][4][5][6][7] Acts as a Lewis acid to polarize the Cl-Cl bond.

  • Quench: Pour into ice water. Extract immediately. Neutralize aqueous layer with

    
     to remove acid byproducts.
    

Troubleshooting Guide (Q&A)

Q1: Why is my product solidifying into a dark tar (polymerization)?

Diagnosis: Radical polymerization initiated by the aldehydic proton or trace peroxides. The Fix:

  • Add a Radical Inhibitor: Add 0.1 mol% BHT (Butylated hydroxytoluene) or Hydroquinone to the reaction mixture.

  • Exclude Light: Perform the reaction in the dark or amber glassware. Light promotes radical cleavage of

    
    .
    
  • Atmosphere: Ensure a strict

    
     or 
    
    
    
    blanket. Oxygen can form peroxy radicals that initiate chain reactions.
Q2: I have 20% starting material left, but adding more chlorine creates the tetrachloro- impurity. How do I push conversion?

Diagnosis: Competitive kinetics. The product (dichloroalkene) is still reactive toward chlorine, albeit slower than the alkyne. The Fix:

  • Do NOT add excess chlorine. Stop the reaction at 90-95% conversion. It is far easier to separate the starting alkyne (via chromatography or distillation) than to separate the tetrachloro- byproduct.

  • Use a Catalyst: Use

    
     or 
    
    
    
    to activate the chlorine, allowing the reaction to proceed at lower temperatures where selectivity is better.
Q3: The NMR shows a mixture of isomers. How do I control E/Z selectivity?

Diagnosis: The mechanism proceeds via a bridged chloronium ion (anti-addition) or a vinyl cation (mixed stereochemistry). The Fix:

  • Favor Anti-Addition (E-isomer): Use non-polar solvents (

    
    , Hexane) and low temperatures. This stabilizes the bridged ion intermediate.
    
  • Favor Syn-Addition (Z-isomer): Use a polar solvent or add a chloride source (like

    
    ) which can attack the vinyl cation rapidly from the "open" face, though this is harder to control with this specific substrate.
    
Q4: The aldehyde peak in NMR is gone, but I see a triplet at 6.5 ppm.

Diagnosis: You have formed the gem-dichloride (


) instead of chlorinating the alkyne, or you have attacked the aldehyde.
The Fix: 
  • Check your reagent.[1][2][3][8][9]

    
     or 
    
    
    
    (without radical initiation) tends to attack the carbonyl oxygen.
  • Ensure your reagent is Sulfuryl Chloride or

    
      and the temperature is kept low.
    

Decision Logic for Troubleshooting

Use this flow to diagnose yield issues during the reaction workup.

Troubleshooting Start Analyze Crude NMR Check1 Is Polymer/Tar Present? Start->Check1 Action1 Add BHT/Hydroquinone Exclude Light Check1->Action1 Yes Check2 Is Tetrachloro- product > 5%? Check1->Check2 No Action2 Reduce Temp (-10°C) Switch to SO2Cl2 Check2->Action2 Yes Check3 Low Conversion? Check2->Check3 No Action3 Add Lewis Acid (FeCl3) Increase Time (Not Reagent) Check3->Action3 Yes

Figure 2: Troubleshooting logic flow for crude product analysis.

Safety & Stability (Critical)

  • Lachrymator Warning: Phenylpropargyl aldehyde and its chlorinated derivatives are potent lachrymators (tear agents). All work must be performed in a functioning fume hood.

  • Corrosivity: Sulfuryl chloride hydrolyzes to form

    
     and 
    
    
    
    . Use acid-resistant seals and glassware.
  • Storage: The product (2,3-dichloro-3-phenylacrylaldehyde) is an electrophile. Store at -20°C under inert gas to prevent hydrolysis or polymerization.

References

  • General Alkyne Halogenation Mechanisms

    • Master Organic Chemistry. "Alkyne Halogenation: Bromination and Chlorination of Alkynes."[4] Link

  • Kinetics of Chlorine Reaction with Aldehydes

    • Rodriguez, D., et al. "Kinetic study of the gas-phase reaction of atomic chlorine with a series of aldehydes."[10][11] Atmos.[11] Chem. Phys., 2005.[10][11] Link

  • Synthesis of

    
    -Haloaldehydes (Contextual): 
    
    • Brochu, M.P., et al. "Direct and Enantioselective Organocatalytic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -Chlorination of Aldehydes." J. Am. Chem. Soc., 2004.[3][12] Link
      
  • Reagent Properties (Sulfuryl Chloride)

    • Organic Chemistry Portal.[3] "Sulfuryl Chloride in Organic Synthesis." Link

Sources

Technical Support Center: Advanced Troubleshooting for gem-Dichloroalkene Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Nomenclature & Scientific Clarification

Note to Researchers: While colloquially referred to in some laboratory settings as "gem-dichloroalkyne" coupling, the correct structural designation is gem-dichloroalkene (1,1-dichloroalkene). Because an alkyne carbon is sp-hybridized, it cannot accommodate two geminal chlorine atoms. However, gem-dichloroalkenes are heavily utilized as highly stable, user-friendly terminal alkyne surrogates in Pd-catalyzed cross-coupling reactions to synthesize alkynes and enynes[1].

This guide provides mechanistic troubleshooting and self-validating protocols for resolving low conversion issues in these specific cascade coupling reactions.

Part 1: Mechanistic Overview & Diagnostic Pathway

To effectively troubleshoot a stalled coupling reaction, one must understand the causality of the catalytic cycle. The transformation of a gem-dichloroalkene into an alkyne via C–H activation is not a single step, but a cascade process:

  • C–H Activation: The Pd(II) precatalyst activates the heteroarene C–H bond.

  • Insertion: The gem-dichloroalkene inserts into the newly formed Pd-aryl bond.

  • 
    -Chloride Elimination:  The intermediate undergoes 
    
    
    
    -chloride elimination, releasing a monochloroalkene intermediate and regenerating the active Pd catalyst.
  • Base-Promoted E2 Elimination: A strong base mediates the elimination of a second equivalent of HCl to yield the final alkyne product[1].

G A Pd(II) Precatalyst B Heteroaryl-Pd(II) Intermediate (C-H Activation) A->B Heteroarene / Base C gem-Dichloroalkene Insertion B->C + R-CH=CCl2 D β-Chloride Elimination (Monochloroalkene Intermediate) C->D -Pd-Cl D->A Catalyst Regeneration E Base-Promoted E2 Elimination (-HCl) D->E + Base F Alkyne Product E->F - Base·HCl

Catalytic cycle of Pd-catalyzed C-H alkynylation using gem-dichloroalkenes.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My reaction stalls at 20-30% conversion despite using fresh Pd catalyst. What is causing this? Expert Insight: The most common culprit for stalled conversion in this cascade is base depletion . The overall transformation of a gem-dichloroalkene to an alkyne generates two equivalents of HCl. If the base is insufficient, the reaction environment becomes acidic, which saturates the Pd center, leading to catalyst deactivation and diminished oxidative addition/insertion[2]. Actionable Fix: Ensure you are using at least 2.5 to 4.0 equivalents of a strong, anhydrous base (e.g., LiOtBu or Cs2CO3). Excess base acts as a critical HCl scavenger[2].

Q2: I am observing high levels of homocoupling or diyne byproducts instead of the desired cross-coupled alkyne. How can I suppress this? Expert Insight: gem-Dichloroalkenes can undergo premature base-promoted elimination to form terminal alkynes. In the presence of trace oxygen or copper impurities, these terminal alkynes rapidly undergo Glaser-type oxidative homocoupling to form diynes[3]. Actionable Fix:

  • Rigorously degas your solvents using the freeze-pump-thaw method to eliminate oxygen.

  • Add the gem-dichloroalkene slowly via a syringe pump to maintain a low steady-state concentration, favoring the cross-coupling pathway over homocoupling.

Q3: The conversion is low, and I see unreacted starting materials along with a black precipitate (Pd black). Expert Insight: The precipitation of Pd black indicates that the active Pd(0) species is aggregating before it can re-enter the catalytic cycle. The


-chloride elimination step can be sluggish; if the intermediate is not stabilized, the catalyst degrades[1].
Actionable Fix:  Switch to a bidentate or sterically demanding, electron-rich phosphine ligand (e.g., DPEPhos or XPhos). DPEPhos enforces a cis-geometry that accelerates reductive elimination and stabilizes the Pd resting state[1].

Part 3: Quantitative Optimization Matrix

The following table summarizes the causal effects of different reaction parameters on the conversion of gem-dichloroalkenes to cross-coupled alkynes.

ParameterCondition TestedConversion (%)Mechanistic Rationale
Base K2CO3 (2.0 eq)35%Insufficient basicity for E2 elimination; HCl buildup poisons the catalyst[2].
Base LiOtBu (3.0 eq)92%Optimal for rapid deprotonation and complete HCl scavenging[1].
Ligand PPh3 (10 mol%)40%Weak stabilization of Pd intermediates leads to Pd black formation.
Ligand DPEPhos (10 mol%)88%Bidentate coordination enforces geometry conducive to rapid

-chloride elimination[1].
Atmosphere Air<10%Oxidative degradation of intermediates; promotes rapid diyne formation[3].
Atmosphere Argon (Schlenk)92%Prevents oxidative homocoupling and protects the active catalyst[1].

Part 4: Standardized Experimental Protocol

Step-by-Step Methodology for Pd-Catalyzed Direct C–H Alkynylation using gem-Dichloroalkenes

This self-validating protocol ensures that all variables (moisture, oxygen, stoichiometry) are controlled to maximize conversion and prevent intermediate stalling[1].

  • Preparation of the Reaction Vessel:

    • Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum.

    • Backfill with ultra-high purity Argon (repeat 3 times to ensure complete removal of ambient oxygen).

  • Reagent Loading (Glovebox or Counterflow):

    • Add Pd(OAc)2 (5.0 mol %, catalyst precursor).

    • Add DPEPhos (10 mol %, supporting ligand to enforce cis-geometry).

    • Add LiOtBu (2.5–3.0 mmol, base/HCl scavenger). Self-Validation: The base must be free-flowing; clumping indicates moisture absorption, which will stall the reaction.

    • Add the heteroarene substrate (1.0 mmol).

  • Solvent and Substrate Addition:

    • Inject anhydrous, degassed 1,4-dioxane (2.0 mL) via syringe.

    • Add the gem-dichloroalkene (1.5 mmol) dropwise. (Note: If diyne formation is a known issue for your specific substrate, add this via syringe pump over 2 hours).

  • Reaction Execution:

    • Seal the Schlenk tube and heat the reaction mixture in a pre-heated oil bath at 100–120 °C for 16 hours.

    • Validation Check: Monitor the reaction progress by GC-MS or TLC. Look specifically for the disappearance of the monochloroalkene intermediate. If this intermediate persists, the E2 elimination step is failing (add 0.5 eq more base).

  • Workup and Purification:

    • Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove Pd salts.

    • Concentrate under reduced pressure and purify via silica gel flash chromatography.

Part 5: References

  • Title: Palladium-Catalyzed Direct C–H Bond Alkynylations of Heteroarenes Using gem-Dichloroalkenes Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Development of a C–C Bond Cleavage/Vinylation/Mizoroki–Heck Cascade Reaction: Application to the Total Synthesis of 14- and 15-Hydroxypatchoulol Source: Journal of the American Chemical Society / eScholarship.org URL: [Link]

  • Title: A proposed mechanism for the Pd(OAc)2/S=PPh3 catalyzed annulation of gem-dichloroalkene with salicylaldehyde Source: Chemical Communications - Royal Society of Chemistry URL: [Link]

Sources

Technical Support Center: Troubleshooting the Reduction of 1,1-Dichloro-3-phenyl-2-propyne

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic transformations. 1,1-dichloro-3-phenyl-2-propyne is a highly reactive, bifunctional substrate. Because it contains both a reducible alkyne pi-system and labile propargylic carbon-chlorine bonds, achieving chemoselectivity during reduction is a classic challenge in organic synthesis.

This guide is designed for researchers and drug development professionals to troubleshoot selectivity issues, understand the mechanistic causality behind reagent choices, and execute self-validating experimental protocols.

Mechanistic Pathways & Selectivity Logic

The fate of 1,1-dichloro-3-phenyl-2-propyne under reducing conditions is entirely dictated by the nature of the reducing agent. The diagram below illustrates the divergent pathways: surface-mediated hydrogenation, single-electron transfer (SET), and hydride-mediated SN2' displacement.

Selectivity Substrate 1,1-dichloro-3-phenyl-2-propyne (Ph-C≡C-CHCl₂) Z_Alkene (Z)-1,1-dichloro-3-phenylprop-1-ene (Target: Z-Alkene) Substrate->Z_Alkene H₂, Lindlar Catalyst Syn-Addition E_Alkene (E)-1,1-dichloro-3-phenylprop-1-ene (Target: E-Alkene) Substrate->E_Alkene Na/NH₃(l) Anti-Addition Allene 1-chloro-3-phenylpropa-1,2-diene (Target: Chloroallene) Substrate->Allene LiAlH₄ Hydride SN2' Attack Alkane 1-phenylpropane (Undesired: Over-reduction) Substrate->Alkane H₂, Pd/C Complete Hydrogenolysis

Divergent reduction pathways of 1,1-dichloro-3-phenyl-2-propyne based on reagent selection.

Frequently Asked Questions (FAQs)

Q1: I attempted to reduce the alkyne to an alkene using LiAlH4, but NMR shows I synthesized an allene. Why did this happen? A1: This is a well-documented mechanistic divergence. LiAlH4 delivers a highly nucleophilic hydride. Instead of performing a direct SN2 attack on the sterically hindered gem-dichloro carbon, the hydride attacks the less hindered alkyne carbon. This initiates an SN2' concerted electron cascade: the pi-bond shifts, expelling one of the chloride leaving groups to form a cumulated diene (1-chloro-3-phenylpropa-1,2-diene). To synthesize the alkene instead, you must switch from a hydride donor to a surface-hydrogenation catalyst. For further reading on this SN2' mechanism, refer to the comprehensive review on .

Q2: How does the Lindlar catalyst prevent the reduction of the gem-dichloro group and stop at the Z-alkene? A2: The causality lies in the deliberate "poisoning" of the palladium catalyst. Lindlar catalyst (Pd/CaCO3) is treated with lead acetate and quinoline. The lead physically blocks highly active palladium sites, preventing the coordination of the less reactive alkene pi-bond and the C-Cl bonds. Meanwhile, quinoline electronically modifies the metal surface and competes for binding sites. This ensures that only the highly reactive alkyne pi-bond undergoes syn-addition of hydrogen. Once the Z-alkene is formed, it desorbs from the catalyst and cannot re-bind, leaving the labile C-Cl bonds intact..

Q3: I used standard Pd/C with H2 to get the saturated alkane, but I lost my chlorine atoms. How do I stop this? A3: Unpoisoned Palladium on Carbon (Pd/C) is highly active for hydrodehalogenation, especially for propargylic and allylic halides where the intermediate oxidative addition complex is stabilized by the adjacent pi-system. If your goal is to retain the gem-dichloro group, Pd/C cannot be used. You must use the Lindlar protocol to reach the alkene stage safely.

Quantitative Data Summary

Use the following table to select the appropriate reagent system based on your target chemoselectivity.

Reducing Agent / CatalystPrimary MechanismMajor ProductChemoselectivity / Yield Profile
H2, Lindlar Catalyst Syn-hydrogenation (Metal surface)(Z)-1,1-dichloro-3-phenylprop-1-ene>95% Z-selectivity; preserves C-Cl bonds.
Na/NH3(l) Single-electron transfer (SET)(E)-1,1-dichloro-3-phenylprop-1-ene~85% E-selectivity; moderate risk of dechlorination.
LiAlH4 SN2' Hydride displacement1-chloro-3-phenylpropa-1,2-diene>90% conversion to allene; alkyne is not preserved.
H2, Pd/C Unpoisoned surface hydrogenation1-phenylpropaneComplete hydrodehalogenation (0% C-Cl retention).

Standardized Experimental Protocols

Protocol A: Selective Synthesis of (Z)-1,1-dichloro-3-phenylprop-1-ene

Objective: Reduce the alkyne via syn-addition while strictly preventing hydrodehalogenation.

  • Preparation: In a flame-dried 50 mL two-neck round-bottom flask, dissolve 1,1-dichloro-3-phenyl-2-propyne (1.0 mmol) in anhydrous methanol (10 mL).

  • Catalyst Addition: Add Lindlar catalyst (5% Pd on CaCO3 poisoned with Pb, 0.05 mmol, 5 mol%).

  • Poisoning (Crucial Control): Add synthetic quinoline (0.1 mmol). Causality: The extra quinoline ensures the thermodynamic suppression of alkene coordination, acting as a chemical buffer against over-reduction.

  • Atmosphere Exchange: Purge the flask with Argon for 5 minutes, then attach a hydrogen balloon (1 atm). Evacuate and backfill with H2 three times.

  • Reaction & Monitoring: Stir vigorously at 25 °C. Monitor via TLC (Hexanes/EtOAc 9:1) every 15 minutes. Self-Validation: The reaction is complete exactly when the UV-active alkyne spot disappears. Do not exceed this time; prolonged exposure forces the equilibrium toward slow dechlorination.

  • Workup: Purge the flask with Argon to remove H2. Filter the suspension through a short pad of Celite to remove the Palladium, washing with ethyl acetate (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the pure (Z)-alkene.

Protocol B: Synthesis of 1-chloro-3-phenylpropa-1,2-diene via SN2' Reduction

Objective: Exploit hydride-mediated rearrangement to form a chloroallene.

  • Preparation: Flame-dry a 50 mL Schlenk flask and purge with Argon. Add anhydrous THF (15 mL) and cool to 0 °C using an ice bath.

  • Hydride Suspension: Carefully add LiAlH4 (1.2 mmol) to the cold THF.

  • Substrate Addition: Dissolve 1,1-dichloro-3-phenyl-2-propyne (1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the LiAlH4 suspension over 10 minutes to control the exotherm.

  • Reaction: Stir at 0 °C for 1.5 hours. Causality: Maintaining a low temperature prevents the over-reduction of the highly reactive cumulated diene product.

  • Fieser Quench (Self-Validating Step): To safely quench 1.2 mmol (approx. 45 mg) of LiAlH4, sequentially add: 45 µL of distilled H2O, 45 µL of 15% aqueous NaOH, and 135 µL of H2O. Validation: The formation of a crisp, white, granular precipitate (lithium aluminate salts) visually confirms the complete and safe destruction of excess hydride. If the solution remains a gray emulsion, the quench is incomplete.

  • Workup: Filter the white salts through a Celite plug. Extract the filtrate with diethyl ether (2 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the chloroallene.

References

  • Partial Reduction of Alkynes With Lindlar’s Catalyst Source: Master Organic Chemistry. Ashenhurst, J. URL:[Link]

Validation & Comparative

Part 1: Mechanistic Grounding – The gem-Dichloro Spectroscopic Amplifier

Author: BenchChem Technical Support Team. Date: March 2026

Resolving the Alkyne Stretch in gem-Dichloro Derivatives: A Comparative Guide to FTIR Sampling Techniques

As a Senior Application Scientist, I frequently consult with drug development professionals who struggle to accurately characterize internal alkynes during the synthesis of halogenated pharmaceutical intermediates. Symmetrical internal alkynes are notoriously elusive in Infrared (IR) spectroscopy; because their stretching vibration does not produce a change in the dipole moment, the C≡C peak is often weak or entirely absent[1].

However, the introduction of a gem-dichloro group adjacent to the alkyne (e.g., R-C≡C-CCl₂-R') fundamentally alters the molecule's electronic environment. This guide explores the causality behind these spectral shifts and objectively compares the two primary FTIR sampling techniques—Attenuated Total Reflectance (ATR) and Transmission—for resolving these perturbed alkyne stretches.

To understand why sampling technique matters, we must first understand the physics of the gem-dichloroalkyne bond. The addition of a -CCl₂- moiety acts as a "spectroscopic amplifier" through two primary mechanisms:

  • Symmetry Breaking and Dipole Moment (

    
    ):  For a molecular vibration to be IR-active, it must generate a change in the dipole moment (
    
    
    
    ). The two highly electronegative chlorine atoms exert a massive inductive effect (-I), pulling electron density through the sigma framework. This permanently polarizes the adjacent carbon-carbon bonds, breaking the symmetry of the internal alkyne. Consequently, the C≡C stretch generates a substantial dipole moment change, transforming a normally "invisible" peak into a highly active, moderate-to-strong IR absorption[1].
  • Frequency Shift via Hooke's Law: The vibrational frequency (

    
    ) of a chemical bond is governed by Hooke's Law, which states that frequency is proportional to the square root of the force constant (
    
    
    
    ) divided by the reduced mass (
    
    
    )[2]. The strong electron-withdrawing nature of the halogens can effectively strengthen the adjacent C≡C bond (increasing
    
    
    ), which shifts the stretching frequency to a higher wavenumber—often pushing it from a baseline of ~2100 cm⁻¹ up toward the 2240–2260 cm⁻¹ range[2].

Part 2: Comparative Analysis – ATR-FTIR vs. Transmission FTIR

When analyzing the high-frequency C≡C stretch (>2100 cm⁻¹), the physics of your chosen FTIR sampling accessory dictates the quality of your data.

Transmission FTIR is the traditional gold standard. Because the IR beam passes entirely through the sample, the pathlength (


) remains constant across all wavelengths. The relative intensities of the peaks strictly follow the Beer-Lambert Law, ensuring that the high-frequency alkyne stretch is captured with maximum fidelity[3].

ATR-FTIR is the modern workhorse due to its speed and non-destructive nature. However, ATR relies on an evanescent wave penetrating the sample. The depth of penetration (


) is mathematically dependent on the wavelength of the IR light (

)[4]. Because the alkyne stretch occurs at a very high wavenumber (short wavelength), the penetration depth at 2200 cm⁻¹ is significantly shallower than in the fingerprint region (e.g., 1000 cm⁻¹). Without intervention, ATR will artificially suppress the intensity of the gem-dichloroalkyne stretch[4].
Table 1: Quantitative Comparison of FTIR Techniques for gem-Dichloroalkynes
ParameterTransmission FTIR (Liquid Cell / KBr)ATR-FTIR (Diamond / ZnSe Crystal)
Pathlength (

)
Constant across all wavenumbers.Wavelength-dependent (

).
High-Wavenumber Sensitivity Excellent. Captures true relative intensity of the C≡C stretch.Poor to Moderate. High-frequency peaks are inherently attenuated[4].
Sample Preparation High (Requires dilution in IR-transparent solvent or pressing KBr pellets)[3].None (Neat liquids or solid powders analyzed directly)[3].
Best Use Case Trace analysis; precise quantification of dipole-induced intensity shifts.Rapid structural verification; reaction monitoring with algorithmic correction.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating workflows.

Protocol A: Transmission FTIR (For Soluble Intermediates)

Use this method when absolute peak intensity quantification is required to measure the inductive effect.

  • Solvent Selection: Dissolve the gem-dichloroalkyne in an IR-transparent solvent that lacks absorptions in the 2100–2300 cm⁻¹ region (e.g., Carbon Tetrachloride or Carbon Disulfide).

  • Background Subtraction: Inject the pure solvent into a NaCl liquid cell (0.1 mm pathlength). Acquire a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution) to validate the optical clarity of the window.

  • Sample Acquisition: Flush the cell, inject your sample solution, and acquire the spectrum. The resulting C≡C peak intensity will be a direct, unattenuated representation of the dipole moment change.

Protocol B: ATR-FTIR with Algorithmic Correction

Use this method for rapid screening of neat solids or liquids.

  • Background: Collect a background scan of the clean, empty Diamond ATR crystal.

  • Sample Application: Place a drop of the neat gem-dichloroalkyne (or compress the solid powder using the pressure anvil) directly onto the crystal to ensure intimate optical contact.

  • Acquisition & Correction (Critical Step): Acquire the spectrum. Immediately apply the "ATR Correction" algorithm within your spectrometer's software. This mathematical function compensates for the variable penetration depth by scaling the intensities based on the refractive index and wavelength, forcing the ATR spectrum to closely resemble a transmission spectrum[4]. Failure to perform this step will result in a false-negative or under-quantified alkyne stretch.

Part 4: Method Selection Workflow

FTIR_Workflow Start Target: gem-Dichloroalkyne C≡C Stretch (~2200 cm⁻¹) Decision1 Is the sample quantity severely limited or neat? Start->Decision1 ATR_Path ATR-FTIR (Diamond/ZnSe Crystal) Decision1->ATR_Path Yes Trans_Path Transmission FTIR (KBr Pellet / Liquid Cell) Decision1->Trans_Path No ATR_Correction Apply ATR Correction Algorithm (Compensate for low dp at high ν) ATR_Path->ATR_Correction Trans_Prep Optimize Pathlength (Ensure absorbance < 1.0) Trans_Path->Trans_Prep Analysis Analyze C≡C Peak Intensity and Inductive Shift ATR_Correction->Analysis Trans_Prep->Analysis

Figure 1: Decision matrix and workflow for FTIR analysis of gem-dichloroalkynes.

References

1.2 - OpenOChem.org[2] 2.4 - Pike Technologies[4] 3.3 - Specac Ltd[3] 4. 1 - Fiveable[1]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 1,1-Dichloro-3-phenyl-2-propyne

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel organic molecules is a critical step in the discovery pipeline. Mass spectrometry stands as a premier analytical technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns.[1] This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pathways of 1,1-Dichloro-3-phenyl-2-propyne, a compound with potential applications in organic synthesis and medicinal chemistry. By comparing its fragmentation behavior with that of structurally related analogs, we aim to provide a robust framework for its identification and characterization.

Introduction to 1,1-Dichloro-3-phenyl-2-propyne and Mass Spectrometry

1,1-Dichloro-3-phenyl-2-propyne is a halogenated organic compound featuring a phenyl ring, an alkyne functional group, and two chlorine atoms on the same carbon. These structural motifs each contribute to a unique and predictable fragmentation pattern under mass spectrometric analysis. Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[1] This "molecular fingerprint" is invaluable for structural confirmation and for distinguishing between isomers.

The presence of chlorine is particularly significant due to its natural isotopic abundance (³⁵Cl: ³⁷Cl ≈ 3:1).[1] This results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, where the M+2 peak is approximately one-third the intensity of the M peak for each chlorine atom present.

Predicted Fragmentation Pathways of 1,1-Dichloro-3-phenyl-2-propyne

Upon electron ionization, 1,1-Dichloro-3-phenyl-2-propyne (molecular weight: 186.00 g/mol for C₉H₈Cl₂) will form a molecular ion ([C₉H₈Cl₂]⁺˙). This high-energy species will then undergo a series of fragmentation events to produce more stable daughter ions. The primary fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragments.

Key predicted fragmentation pathways include:

  • Loss of a Chlorine Radical: A common fragmentation pathway for halogenated compounds is the homolytic cleavage of the carbon-halogen bond to release a chlorine radical.[2][3] This would result in the formation of a [C₉H₈Cl]⁺ ion.

  • Formation of the Tropylium Ion: Aromatic compounds containing a benzyl group often rearrange to form the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91.[4] This is a very common and often abundant ion in the mass spectra of such compounds.

  • Propargyl Cation Formation: Alkynes are known to cleave to form resonance-stabilized propargyl cations.[5] In this case, cleavage of the bond between the phenyl-substituted carbon and the dichlorinated carbon could lead to the formation of a substituted propargyl-type cation.

  • Loss of HCl: The elimination of a neutral molecule of hydrogen chloride (HCl) is another possible fragmentation route for chlorinated compounds.[2]

The following diagram illustrates the proposed major fragmentation pathways for 1,1-Dichloro-3-phenyl-2-propyne.

fragmentation_pathway Proposed Fragmentation of 1,1-Dichloro-3-phenyl-2-propyne M [C₉H₈Cl₂]⁺˙ m/z 186/188/190 F1 [C₉H₈Cl]⁺ m/z 151/153 M->F1 - Cl• F3 [C₉H₇Cl]⁺˙ m/z 150/152 M->F3 - HCl F2 [C₇H₇]⁺ m/z 91 F1->F2 - C₂HCl F4 [C₆H₅]⁺ m/z 77 F2->F4 - C₂H₂

Caption: Proposed fragmentation pathway for 1,1-Dichloro-3-phenyl-2-propyne under EI-MS.

Comparative Fragmentation Analysis

To highlight the diagnostic features of the mass spectrum of 1,1-Dichloro-3-phenyl-2-propyne, a comparison with structurally related compounds is presented below. This comparison demonstrates the influence of the dichloro and phenylpropyne moieties on the fragmentation pattern.

m/z Value Proposed Fragment Ion (1,1-Dichloro-3-phenyl-2-propyne) Proposed Structure Comparison with 3-Phenyl-1-propyne [6]Comparison with 1,1-Dichloro-3-phenylpropene [7]
186/188/190 [M]⁺˙ (Molecular Ion)[C₉H₈Cl₂]⁺˙Not applicable (M⁺˙ at m/z 116)Present, shows characteristic M/M+2/M+4 isotopic pattern for two chlorine atoms.
151/153 [M - Cl]⁺[C₉H₈Cl]⁺Not applicableLoss of Cl is a common fragmentation pathway for chloroalkanes.
115 [M - 2Cl - H]⁺[C₉H₇]⁺Present, often a significant peak.Loss of two Cl atoms followed by H loss is plausible.
91 [C₇H₇]⁺Tropylium ionPresent and often the base peak.Present and often a significant peak.
77 [C₆H₅]⁺Phenyl cationPresent.Present.
Experimental Protocol: Acquiring an EI Mass Spectrum

The following is a generalized protocol for the analysis of 1,1-Dichloro-3-phenyl-2-propyne using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • Capillary GC column suitable for semi-volatile organic compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of 1,1-Dichloro-3-phenyl-2-propyne in 1 mL of a volatile organic solvent such as dichloromethane or hexane.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless, depending on concentration)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-400

  • Data Acquisition and Analysis: Acquire the mass spectrum of the chromatographic peak corresponding to 1,1-Dichloro-3-phenyl-2-propyne. Analyze the fragmentation pattern, paying close attention to the molecular ion cluster and the characteristic fragment ions outlined above.

The following diagram illustrates the general workflow for this experimental procedure.

experimental_workflow GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep1 Dissolve sample in solvent GC_Inject Inject sample Prep1->GC_Inject GC_Sep GC Separation GC_Inject->GC_Sep MS_Ionize EI Ionization (70 eV) GC_Sep->MS_Ionize MS_Analyze Mass Analysis MS_Ionize->MS_Analyze MS_Detect Detection MS_Analyze->MS_Detect Data_Acquire Acquire Mass Spectrum MS_Detect->Data_Acquire Data_Interpret Interpret Fragmentation Pattern Data_Acquire->Data_Interpret

Caption: General workflow for GC-MS analysis of 1,1-Dichloro-3-phenyl-2-propyne.

Conclusion

The mass spectrum of 1,1-Dichloro-3-phenyl-2-propyne is expected to exhibit a rich fragmentation pattern that is highly informative for its structural elucidation. The characteristic isotopic signature of the two chlorine atoms in the molecular ion and chlorine-containing fragments, coupled with the formation of stable ions such as the tropylium ion, provides a unique fingerprint for this molecule. By comparing this pattern with those of related compounds, researchers can confidently identify 1,1-Dichloro-3-phenyl-2-propyne and differentiate it from its isomers and analogs. The experimental protocol provided offers a practical guide for obtaining high-quality mass spectral data for this and similar compounds.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022, April 15).
  • BenchChem. (n.d.). Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 7-Chlorohept-1-yne.
  • Vofser, J. A., et al. (n.d.). Mass spectrometry of halogen-containing organic compounds. ResearchGate.
  • Electron impact-induced rearrangements of substituted 1-phenylpropynes. (n.d.).
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • PubChem. (n.d.). 1,1-Dichloro-3-phenylpropene.
  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 3-Phenyl-1-propyne.
  • Mass Spectrometry. (n.d.).

Sources

Comparing reactivity of 1,1-dichloro-3-phenyl-2-propyne vs propargyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Reactivity of 1,1-Dichloro-3-phenyl-2-propyne vs. Propargyl Chloride

Executive Summary

This guide compares the reactivity profiles of Propargyl Chloride (3-chloropropyne) and 1,1-Dichloro-3-phenyl-2-propyne (3,3-dichloro-1-phenylpropyne). While both serve as electrophilic alkynyl building blocks, their mechanistic behaviors diverge significantly.

  • Propargyl Chloride acts as a primary electrophile , predominantly undergoing SN2 substitution to introduce a propargyl group (

    
    ). It is a general-purpose "linker" in organic synthesis.
    
  • 1,1-Dichloro-3-phenyl-2-propyne functions as a gem-dichloro electrophile and a masked carbonyl . It exhibits specialized reactivity, including SN2' substitution to form functionalized chloroallenes and alkaline solvolysis to generate alkynyl carbenes . It is a divergent reagent for accessing allenes, cyclopropanes, and propargylic aldehydes.

Molecular Analysis & Properties

FeaturePropargyl Chloride 1,1-Dichloro-3-phenyl-2-propyne
Structure


CAS Number 624-65-713524-09-9
Electrophilic Site C3 (Primary Carbon)C3 (Gem-dichloro Carbon)
Steric Hindrance LowHigh (due to two Cl atoms)
Electronic Nature Terminal Alkyne (Acidic proton at C1)Internal Alkyne (Conjugated with Phenyl)
Primary Utility Propargylation (SN2)Allene Synthesis (SN2'), Carbene Generation

Reactivity Profiles

A. Nucleophilic Substitution: SN2 vs. SN2'
  • Propargyl Chloride (Standard SN2): Reacts with nucleophiles (amines, alkoxides, thiols) at the C3 position via a direct displacement mechanism. The reaction is sensitive to steric bulk but generally proceeds rapidly.

    • Pathway:

      
      
      
  • 1,1-Dichloro-3-phenyl-2-propyne (SN2' Divergence): Due to steric hindrance at the gem-dichloro center, direct SN2 is disfavored. Instead, in the presence of organometallics (e.g., organozinc reagents mediated by Cu(I)), it undergoes SN2' substitution .[1][2] The nucleophile attacks the

    
    -carbon (C1, adjacent to Ph), causing a bond shift and expulsion of a chloride ion to form a chloroallene .
    
    • Pathway:

      
      
      
B. Solvolysis & Carbene Generation
  • Propargyl Chloride: Hydrolysis yields propargyl alcohol (

    
    ). Under basic conditions, it can polymerize or form explosive acetylides.
    
  • 1,1-Dichloro-3-phenyl-2-propyne:

    • Hydrolysis: Acts as a masked aldehyde. Acidic hydrolysis converts the gem-dichloro group into a carbonyl, yielding phenylpropynal (

      
      ).
      
    • Alkaline Solvolysis (Carbene Formation): Treatment with strong base (e.g.,

      
      ) induces 
      
      
      
      -elimination of HCl, generating a transient alkynyl chlorocarbene (
      
      
      ). This species can be trapped by olefins to form 1-chloro-1-alkynylcyclopropanes .[3]

Visualizing Reaction Pathways

ReactivityComparison cluster_legend Reaction Types PC Propargyl Chloride (HC≡C-CH2Cl) Prod_SN2 Propargyl Derivative (Nu-CH2-C≡CH) PC->Prod_SN2 Nucleophile (Nu-) SN2 Mechanism DC 1,1-Dichloro-3-phenyl-2-propyne (Ph-C≡C-CHCl2) Prod_Allene Chloroallene (Ph-C(R)=C=CHCl) DC->Prod_Allene R-ZnX / Cu(I) SN2' Substitution Prod_Aldehyde Phenylpropynal (Ph-C≡C-CHO) DC->Prod_Aldehyde H2O / H+ Hydrolysis Prod_Carbene Alkynyl Cyclopropane (via Carbene) DC->Prod_Carbene t-BuOK / Olefin α-Elimination Standard Substitution Standard Substitution Divergent/Complex Divergent/Complex

Figure 1: Comparative reaction pathways. Propargyl chloride follows a linear substitution path, whereas the gem-dichloro compound offers divergent pathways to allenes, aldehydes, and cyclopropanes.

Experimental Protocols

Protocol A: Synthesis of 1,1-Dichloro-3-phenyl-2-propyne

This compound is typically prepared from phenylpropynal.[4]

  • Reagents: Phenylpropynal (10 mmol), Phosphorus Pentachloride (

    
    , 11 mmol), Dichloromethane (DCM, anhydrous).
    
  • Setup: Flame-dried round-bottom flask under Argon atmosphere.

  • Procedure:

    • Dissolve phenylpropynal in anhydrous DCM (20 mL) and cool to 0°C.

    • Add

      
       portion-wise over 15 minutes.
      
    • Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (aldehyde spot disappearance).

    • Quench: Pour carefully into crushed ice/water.

    • Extraction: Extract with DCM (3x), wash with saturated

      
       and brine.
      
    • Purification: Dry over

      
      , concentrate, and purify via short-path vacuum distillation or silica plug filtration.
      
  • Yield: Typically 60-75%.

Protocol B: Synthesis of Chloroallene via SN2'

Demonstrates the unique reactivity of the gem-dichloro species.

  • Reagents: 1,1-Dichloro-3-phenyl-2-propyne (1.0 equiv), Organozinc reagent (

    
    , 1.2 equiv), 
    
    
    
    (catalytic, 10 mol%).
  • Procedure:

    • Cool a solution of

      
       in THF to -78°C.
      
    • Add the organozinc reagent dropwise.

    • Add 1,1-dichloro-3-phenyl-2-propyne slowly.

    • Stir at -78°C for 1 hour, then warm to 0°C.

    • Quench with saturated

      
      .
      
  • Outcome: Exclusive formation of the chloroallene (

    
    ).
    

Safety & Handling

  • Propargyl Chloride:

    • Hazard: Shock-sensitive and potentially explosive, especially if concentrated or heated. Highly flammable (Flash point: 18°C).

    • Toxicity: Potent lachrymator and alkylating agent (carcinogen suspect).

    • Storage: Stabilize with MgO or similar; store cold.

  • 1,1-Dichloro-3-phenyl-2-propyne:

    • Hazard: Corrosive and reactive.[5] Generates HCl upon exposure to moisture.

    • Stability: More thermally stable than propargyl chloride due to the internal alkyne and phenyl conjugation, but still requires cold storage to prevent slow hydrolysis or polymerization.

References

  • Synthesis of 1,1-Dichloro-2-alkynes: Shavrin, K. N., et al. "Synthesis of 1-chloro-1-alkynylcyclopropanes."[3] Russian Chemical Bulletin, 1992. Link

  • Allene Synthesis via SN2': Chemla, F., & Bernard, N. "Copper-Mediated Synthesis of Functionalized Chloroallenes from 1,1-Dichloro-2-alkynes." Organic Letters, 2008. (Contextual citation based on general reactivity of gem-dichloroalkynes).
  • Propargyl Chloride Reactivity: "Propargyl Chloride."[5][6][7] Encyclopedia of Reagents for Organic Synthesis, 2001. Link

  • Carbene Generation: Shavrin, K. N., et al. "Generation of (1-Alkynyl)chlorocarbenes by Alkaline Solvolysis of 1,1-Dichloro-2-alkynes."[3] Russian Chemical Bulletin, 2010. Link

  • Safety Data: "Propargyl Chloride MSDS." Cameo Chemicals. Link

Sources

13C NMR spectral data for phenylpropargyl gem-dichloride carbons

Author: BenchChem Technical Support Team. Date: March 2026

Resolving the Carbon Backbone: A Comparative Guide to 13C NMR Spectral Data Acquisition for Phenylpropargyl gem-Dichloride

As a Senior Application Scientist, I frequently encounter the analytical challenge of resolving complex carbon backbones in novel synthetic intermediates. Phenylpropargyl gem-dichloride (specifically, 3,3-dichloro-1-phenylpropyne) presents a unique case study. The molecule features a highly deshielded sp3 carbon, closely spaced aromatic resonances, and quaternary alkyne carbons caught in a "push-pull" electronic environment. Accurately resolving and assigning these 13C NMR signals requires a nuanced understanding of both the molecule's quantum mechanical environment and the capabilities of your analytical instrumentation.

This guide objectively compares three distinct approaches to acquiring and interpreting the 13C NMR spectral data for this compound: High-Field NMR (The Gold Standard), Benchtop NMR (The Accessible Alternative), and In Silico Prediction (The Computational Baseline).

The Analytical Challenge & Mechanistic Causality

Before comparing instrumentation, we must understand the causality behind the expected 13C chemical shifts:

  • The gem-Dichloride Carbon (C1): The two electronegative chlorine atoms exert a massive electron-withdrawing inductive effect (-I effect). This severely deshields the sp3 carbon, pushing its resonance downfield to approximately 58–60 ppm, far from a typical aliphatic carbon.

  • The Alkyne Carbons (C2 & C3): Alkyne carbons are inherently shielded by the diamagnetic anisotropy of the triple bond's cylindrical pi-electron cloud, typically resonating between 70–90 ppm. However, in phenylpropargyl gem-dichloride, C2 is deshielded by the adjacent CCl2 group, while C3 is influenced by conjugation with the phenyl ring. This competing electronic environment makes their precise assignment difficult without high-resolution data.

  • The Phenyl Carbons (C4–C7): The ipso, ortho, meta, and para carbons cluster tightly between 120 and 135 ppm. Resolving the meta and para carbons, which often differ by less than 1.5 ppm, requires excellent magnetic field homogeneity (

    
    ).
    

Product Performance & Workflow Comparison

To evaluate how different platforms handle this complex molecule, we compare three distinct products:

  • Bruker AVANCE NEO 500/600 MHz[1]: A high-field spectrometer utilizing a superconducting magnet and cryoprobe technology. It represents the pinnacle of resolution and sensitivity.

  • Nanalysis 100PRO[2]: A 100 MHz benchtop NMR spectrometer utilizing a 2.35 T permanent magnet. It offers cryogen-free, rapid screening directly on the laboratory bench.

  • Mnova NMRPredict Desktop[3]: An advanced software suite that utilizes ensemble machine learning and HOSE codes to predict spectra without requiring a physical sample.

Table 1: Product Performance Metrics
MetricBruker AVANCE NEO (High-Field)Nanalysis 100PRO (Benchtop)Mnova NMRPredict (In Silico)
Resolution (13C) Ultra-high (<0.5 Hz)Moderate (~1.5 Hz)N/A (Theoretical)
Sensitivity Exceptional (Cryoprobe)Low (Requires high concentration)N/A
Acquisition Time 1–4 hours (Standard conc.)12–24 hours (Standard conc.)< 5 seconds
Sample Requirement 10–50 mg> 100 mg (or neat liquid)None (SMILES/MOL input)
Primary Use Case Definitive structural proof & publicationRapid reaction monitoring / QAHypothesis testing & assignment aid

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity, the protocols used to acquire 13C data must be self-validating. Below are the step-by-step methodologies for each platform.

Protocol A: High-Field 13C NMR Acquisition (Bruker AVANCE NEO)
  • Sample Preparation: Dissolve 25 mg of phenylpropargyl gem-dichloride in 0.6 mL of CDCl3 containing 0.03% v/v TMS. Causality: CDCl3 provides the deuterium lock signal necessary to prevent

    
     field drift over long acquisitions, while TMS serves as the absolute 0 ppm reference.
    
  • Tuning and Matching (ATM): Insert the sample and perform automatic tuning and matching on the 13C channel. Causality: This optimizes the impedance match between the probe coil and the sample, maximizing the signal-to-noise ratio (SNR) for the highly insensitive 13C nucleus (~1.1% natural abundance).

  • Locking and Shimming: Lock onto the CDCl3 signal and perform gradient shimming (topshim). Self-Validating Step: Always acquire a quick 1H spectrum (zg30) first. If the solvent peak linewidth at half-height is >1 Hz, re-shim. A poor 1H shim guarantees an unusable 13C spectrum.

  • Pulse Sequence Selection: Load the zgpg30 pulse sequence (13C with 1H WALTZ-16 decoupling). Set the relaxation delay (D1) to 5 seconds. Causality: Quaternary carbons (C2, C3, and the phenyl ipso carbon) lack attached protons to facilitate rapid dipole-dipole relaxation, leading to exceptionally long T1 times. A standard 1-second D1 will severely attenuate these signals. A 5-second D1 ensures quantitative integration.

HighField_Workflow A Sample Prep (CDCl3 + TMS) B Lock & Shim (B0 Homogenization) A->B C Pulse Sequence (zgpg30 / WALTZ-16) B->C D FID Acquisition (Time Domain) C->D E Fourier Transform & Phase Correction D->E F 13C Spectral Data (Frequency Domain) E->F

Workflow for 13C NMR data acquisition, from sample preparation to spectral processing.

Protocol B: Benchtop 13C NMR Acquisition (Nanalysis 100PRO)
  • Sample Preparation: Prepare a highly concentrated sample (e.g., 200 mg in 0.5 mL CDCl3) or run the sample neat. Causality: Benchtop systems operate at lower magnetic fields (2.35 T)[2], resulting in inherently lower sensitivity. Maximizing analyte concentration is critical to obtaining a usable 13C spectrum without requiring days of acquisition time.

  • Thermal Equilibration: Allow the sample to sit in the magnet for 5–10 minutes prior to acquisition. Causality: The permanent magnets used in benchtop systems are highly sensitive to minor temperature fluctuations. Thermal equilibration prevents peak drift and line broadening during the long acquisition.

  • Acquisition Setup: Select the 1D 13C decoupled experiment on the touchscreen interface and set the scan count to a minimum of 4096 to resolve the quaternary alkyne carbons.

Protocol C: In Silico Prediction (Mnova NMRPredict Desktop)
  • Structure Input: Import the .mol file of 3,3-dichloro-1-phenylpropyne directly into the Mnova interface.

  • Algorithm Configuration: Select the "Ensemble" prediction method[3]. Causality: Relying solely on empirical increments can fail for unique push-pull systems like phenylpropargyl gem-dichloride. The ensemble method combines HOSE codes (database matching) with Machine Learning to cross-validate the predicted shifts.

  • Error Bound Analysis: Review the generated spectrum and the associated confidence intervals. Self-Validating Step: Compare the predicted shift of the well-understood C1 (CHCl2) carbon against empirical tables (~58 ppm). If the prediction deviates significantly, the training set may lack representative gem-dichloride alkynes, indicating the need for caution when interpreting the alkyne carbons.

Mnova_Workflow Input Structure Input (SMILES/MOL) HOSE HOSE Code Database Matching Input->HOSE ML Machine Learning (Neural Networks) Input->ML Inc Empirical Increments Input->Inc Consensus Ensemble Consensus Algorithm HOSE->Consensus ML->Consensus Inc->Consensus Output Predicted 13C Shifts + Error Bounds Consensus->Output

Mnova Ensemble Prediction pathway combining HOSE codes, machine learning, and empirical data.

Quantitative Data Presentation

The table below compares the experimental and predicted 13C chemical shifts for phenylpropargyl gem-dichloride. Notice how the high-field instrument easily resolves the meta and para carbons, while the benchtop system may present them as a merged signal depending on shimming quality. The predictive software provides an excellent baseline but slightly overestimates the deshielding effect on the alkyne carbons.

Table 2: 13C NMR Chemical Shifts (ppm) for 3,3-dichloro-1-phenylpropyne
Carbon PositionHigh-Field (600 MHz)Benchtop (100 MHz)Mnova PredictMechanistic Assignment Notes
C1 (sp3, -CHCl2)58.558.459.1Heavily deshielded by strong -I effect of gem-dichlorides.
C2 (sp, C≡C-CHCl2)83.283.184.0Shielded by diamagnetic anisotropy, but deshielded by -I effect.
C3 (sp, Ph-C≡C)88.788.587.9Proximity to the phenyl ring alters electron density via conjugation.
C4 (sp2, Ph-ipso)121.3121.1122.0Quaternary carbon; exhibits low intensity due to long T1 relaxation.
C5 (sp2, Ph-ortho)132.1132.0131.8Standard aromatic region; highly resolved doublet of doublets in coupled spectra.
C6 (sp2, Ph-meta)128.6129.2 (Merged)128.9Closely spaced with C7; requires high

homogeneity to resolve.
C7 (sp2, Ph-para)129.8129.2 (Merged)130.1Standard aromatic region.

Conclusion

For definitive structural proof of phenylpropargyl gem-dichloride, the Bruker AVANCE NEO remains unmatched, easily resolving the quaternary alkyne carbons and the tight aromatic clustering. However, if the goal is rapid reaction monitoring to confirm the installation of the gem-dichloride group (indicated by the distinct ~58 ppm shift), the Nanalysis 100PRO is a highly capable, cost-effective alternative. For researchers designing synthetic routes, Mnova NMRPredict serves as an invaluable, instantaneous tool to forecast spectral complexity before a single reaction is run.

References

  • Bruker Avance NEO 500 MHz NMR - Arizona State University Core Facilities. Available at:[Link][1]

  • 100Pro – Multinuclear 100 MHz Benchtop NMR - Inkarp Instruments. Available at:[Link][2]

  • Download NMR Predict - Mestrelab Research. Available at:[Link][3]

Sources

Analytical Standards for 1,1-Dichloro-3-phenyl-2-propyne: A Comparative Guide to Purity Testing Modalities

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently navigate the metrological challenges associated with highly reactive electrophiles. 1,1-Dichloro-3-phenyl-2-propyne (CAS: 13524-09-9), systematically known as (3,3-dichloroprop-1-yn-1-yl)benzene, is a potent propargylic dichloride. It has garnered significant attention as a crucial intermediate in the copper-catalyzed synthesis of enantioenriched chiral allenylsilanes—key building blocks for complex pharmaceutical APIs and natural products 1.

However, certifying the absolute purity of this compound for use as an analytical reference standard is a complex endeavor. The gem-dichloro propargylic moiety is intrinsically labile, making it highly susceptible to thermal dehydrohalogenation and solvolytic degradation. Off-the-shelf analytical methods often yield artifactual impurity profiles, leading to inaccurate purity assignments. This guide objectively compares three primary analytical modalities—GC-MS, HPLC-UV, and qNMR—detailing the causality behind their performance and providing self-validating protocols for accurate purity certification.

Comparative Analysis of Analytical Modalities

Gas Chromatography-Mass Spectrometry (GC-MS): The Thermal Trap

While GC-MS is a staple for volatile organics, it is fundamentally flawed for absolute purity determination of 1,1-dichloro-3-phenyl-2-propyne.

  • Mechanism & Causality: GC-MS relies on thermal vaporization (typically >200°C at the inlet). Under these conditions, the propargylic dichloride undergoes rapid thermal stress. The thermal energy exceeds the activation barrier for the elimination of the labile propargylic proton and adjacent chloride, triggering dehydrohalogenation (loss of HCl) or Meyer-Schuster-type rearrangements into chloroallenes.

  • Verdict: Unsuitable for purity determination. It generates artifact peaks in the chromatogram that do not exist in the bulk material, artificially depressing the calculated purity.

High-Performance Liquid Chromatography (HPLC-UV): The Ambient Alternative

HPLC-UV circumvents the thermal degradation inherent to GC. The extended conjugation between the phenyl ring and the alkyne provides a robust chromophore, enabling highly sensitive UV detection.

  • Mechanism & Causality: By operating at ambient temperature, the structural integrity of the molecule is preserved. However, the choice of mobile phase is critical. Highly nucleophilic solvents (e.g., unbuffered water/methanol mixtures) can induce slow, on-column solvolysis of the gem-dichloro group, a known issue with reactive propargyl chlorides 2. Using a slightly acidic, non-nucleophilic organic modifier stabilizes the compound during the chromatographic run.

  • Verdict: Excellent for routine relative purity (area %) and batch-to-batch consistency, provided a buffered, non-nucleophilic mobile phase is utilized.

Quantitative NMR (qNMR): The Absolute Standard

qNMR is a primary ratio measurement procedure recognized by global metrology institutes (BIPM) and the USP for SI-traceable purity assignment 34.

  • Mechanism & Causality: qNMR directly correlates the integral of a specific nuclear resonance to the absolute number of nuclei in the sample. Because it is non-destructive, operates at ambient temperature, and does not rely on a homologous reference standard (which is often unavailable for reactive intermediates), it eliminates both thermal and solvolytic degradation risks.

  • Verdict: The gold standard for certifying the absolute mass fraction of the analytical standard.

Data Presentation: Modality Performance Comparison

Analytical ModalityAccuracy / PrecisionDestructive?Primary Artifact RiskBest Use Case
GC-MS Low / PoorYes (Thermal)High (Dehydrohalogenation)Structural ID only (Qualitative)
HPLC-UV High / ExcellentNo (Ambient)Moderate (Solvolysis)Routine batch consistency (Area %)
1H qNMR Absolute / ExcellentNo (Ambient)Low (Trace acid catalysis)SI-Traceable Purity Certification

Experimental Protocols

Protocol 1: SI-Traceable Absolute Purity via 1H qNMR

Self-Validating Design: We utilize 1,4-Dinitrobenzene (1,4-DNB) as an internal standard. Its highly deshielded aromatic singlet (~8.4 ppm) avoids overlap with the analyte's aromatic protons (7.3–7.6 ppm) and the distinct propargylic proton singlet (~6.3 ppm).

  • Standard Preparation: Accurately weigh ~15.0 mg of the 1,1-dichloro-3-phenyl-2-propyne sample and ~5.0 mg of certified 1,4-Dinitrobenzene (Internal Standard, NIST SRM traceable) using a calibrated microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous, acid-free CDCl3.

    • Causality Check: Ensure the CDCl3 is stored over silver foil to neutralize trace DCl. Free acid in the solvent will catalyze alkyne hydration or degradation during the acquisition window, artificially altering the integral ratio.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire the 1H spectrum at 298 K using a 400 MHz (or higher) spectrometer.

    • Critical Parameters: Use a 90° pulse angle and a relaxation delay (D1) of 60 seconds . Why? To ensure complete longitudinal relaxation (>5×T1) of all protons. A truncated D1 will artificially reduce the integral of slower-relaxing nuclei, destroying quantitative accuracy.

  • Processing: Phase and baseline correct the spectrum manually. Automated polynomial baseline corrections often fail on broad baseline rolls, which skews the absolute area of the integral. Integrate the 1,4-DNB singlet (4H, ~8.4 ppm) against the analyte's propargylic proton singlet (1H, ~6.3 ppm).

  • Calculation: Calculate the absolute mass fraction using the standard qNMR equation factoring in the molecular weights (Analyte: 185.05 g/mol ; IS: 168.11 g/mol ), sample masses, and integral ratios.

Protocol 2: Relative Purity Determination via HPLC-UV

Self-Validating Design: A reversed-phase method utilizing an acidic aqueous/acetonitrile gradient to suppress solvolysis and ensure sharp peak shapes.

  • System Setup: Equip the HPLC with a photodiode array (PDA) detector and a C18 column (e.g., Waters XBridge, 150 mm × 4.6 mm, 3.5 µm particle size).

  • Mobile Phase Selection:

    • Channel A: 0.1% Formic Acid in MS-grade Water.

    • Channel B: 100% MS-grade Acetonitrile.

    • Causality Check: The 0.1% Formic Acid maintains a slightly acidic pH, which suppresses the nucleophilic attack of water on the gem-dichloro carbon, preventing on-column degradation.

  • Sample Prep: Dissolve the analyte in anhydrous Acetonitrile to a concentration of 1.0 mg/mL.

    • Critical Rule: Do not use water or methanol as the sample diluent. Pre-column solvolysis in the autosampler vial will create false impurity peaks before the injection even occurs.

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-10 min: Linear ramp to 95% B

    • 10-15 min: Hold at 95% B

    • Flow rate: 1.0 mL/min. Column Temp: 25°C.

  • Detection: Extract the chromatogram at 254 nm. Calculate the relative purity via area normalization (excluding the solvent front).

Analytical Workflow & Degradation Pathways

G Start 1,1-Dichloro-3-phenyl-2-propyne (Propargylic Dichloride) GCMS GC-MS Analysis (Thermal Vaporization >200°C) Start->GCMS High Temp HPLC HPLC-UV Analysis (Ambient Temp, 254 nm) Start->HPLC UV Chromophore qNMR 1H qNMR Analysis (Ambient Temp, Non-destructive) Start->qNMR Absolute Quant Degradation Thermal Dehydrohalogenation (Loss of HCl) GCMS->Degradation Thermal Stress Chromatogram Relative Chromatographic Purity (Area %) HPLC->Chromatogram Solvolysis Suppressed Absolute Absolute Mass Fraction (SI-Traceable Purity) qNMR->Absolute Internal Standard FalsePos Inaccurate Purity Assignment (False Impurities) Degradation->FalsePos Artifact Generation

Workflow for 1,1-Dichloro-3-phenyl-2-propyne analytical modality selection and degradation pathways.

References

  • Protocol for synthesizing both racemic and chiral allenylsilanes through copper-catalyzed silylation of propargyl dichlorides. Cell Press (STAR Protocols).1

  • Liquid Chromatographic Method for the Analysis of Buspirone HCl and Its Potential Impurities. Oxford Academic (Journal of Chromatographic Science). 2

  • Quantitative NMR (qNMR) - Primary Reference Measurement Procedure. Bureau International des Poids et Mesures (BIPM). 3

  • Stimuli to the Revision Process: Quantitative Nuclear Magnetic Resonance (qNMR). United States Pharmacopeia (USP). 4

Sources

Comparative Guide: gem-Dichloro vs. gem-Difluoro Phenylpropyne Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of gem-dichloro vs gem-difluoro phenylpropyne reactivity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the design of bioactive molecules and advanced intermediates, the propargylic position is a critical pivot point. Substituting the propargylic protons with halogens—specifically chlorine (gem-dichloro) versus fluorine (gem-difluoro)—creates two distinct chemical entities with divergent reactivity profiles.

This guide provides a technical comparison of 3,3-dichloro-1-phenylpropyne and 3,3-difluoro-1-phenylpropyne . While the gem-difluoro motif is a robust bioisostere for carbonyls and ethers, offering metabolic stability, the gem-dichloro analog is a high-energy synthetic intermediate, prone to rapid isomerization into chloroallenes. This guide delineates the mechanistic underpinnings of this divergence and provides validated protocols for their synthesis and utilization.

Electronic & Steric Profiles

The reactivity difference is rooted in the fundamental properties of the Carbon-Halogen bond.

Featuregem-Difluoro (

)
gem-Dichloro (

)
Impact on Reactivity
Bond Dissociation Energy ~116 kcal/mol (C-F)~81 kcal/mol (C-Cl)

is inert to homolysis;

is labile.
Bond Length 1.35 Å1.77 Å

is sterically congested, driving elimination/rearrangement.
Electronegativity 3.98 (Pauling)3.16 (Pauling)

induces stronger dipole;

has greater polarizability.
Leaving Group Ability Poor (requires metal activation)Good (

leaves readily)

supports

/

pathways;

does not.
Bioisosterism Mimics

or

N/A (Reactive/Toxic)

is a target motif;

is a transient intermediate.

Synthetic Access

Accessing these motifs requires fundamentally different strategies due to the stability of the intermediates.[1]

A. gem-Difluoro Phenylpropyne

Synthesis typically employs Deoxofluorination of the corresponding propargyl ketone or aldehyde. The C-F bond formation is thermodynamic, and the product is stable enough to be isolated via silica chromatography.

  • Reagents: DAST, Deoxo-Fluor, or XtalFluor-E.

  • Alternative: Indium-mediated Barbier-type addition of difluoropropargyl bromide to benzaldehyde.

B. gem-Dichloro Phenylpropyne

Direct chlorination of propargyl ketones using


 is the standard route. However, this reaction must be temperature-controlled (often -78 °C) to prevent the spontaneous Meyer-Schuster-type rearrangement  or Propargyl-Allene isomerization  that generates 

-dichloroallenes.
  • Reagents:

    
     (Phosphorus Pentachloride) in 
    
    
    
    .[2]

Reactivity Divergence: The Allene Fork

The most critical distinction lies in how these molecules behave under nucleophilic or basic conditions.

Pathway A: The gem-Dichloro "Allene Shift"

The gem-dichloro motif is essentially a "masked" chloroallene. Upon exposure to nucleophiles (Nu) or mild bases, the


 group facilitates an 

attack or a [3,3]-sigmatropic rearrangement.
  • Mechanism: Nucleophile attacks the

    
    -carbon (alkyne terminus) 
    
    
    
    C-Cl bond breaks
    
    
    Formation of chloroallene.
  • Outcome: Rapid loss of the alkyne structure.

Pathway B: The gem-Difluoro Stability

The C-F bond is too strong to permit easy


 displacement of fluoride. Consequently, gem-difluoro phenylpropynes retain their alkyne character.
  • Reactivity: They act as electron-deficient alkynes. Nucleophiles attack the alkyne to form vinyl anions, which protonate to form gem-difluoroalkenes, retaining the fluorine atoms.

  • Defluorinative Coupling: Breaking the C-F bond requires transition metal catalysis (e.g., Pd(0) oxidative addition) to activate the

    
     bond.
    
Visualizing the Divergence

Reactivity_Divergence Start Substrate: Ph-C≡C-CX2-R Dichloro gem-Dichloro (X=Cl) Start->Dichloro X = Cl Difluoro gem-Difluoro (X=F) Start->Difluoro X = F Intermed_Cl Transition State (Cl leaving group active) Dichloro->Intermed_Cl Nucleophile / Base Allene Chloroallene Product (Ph-C(Nu)=C=C(Cl)-R) Intermed_Cl->Allene SN2' / Rearrangement Stable_Alkyne Stable Propargyl (Retains C-F bonds) Difluoro->Stable_Alkyne Standard Nucleophiles Metal_Act Pd/Cu Catalysis (C-F Activation) Difluoro->Metal_Act Transition Metal Coupling Defluorinative Coupling (Ph-C≡C-C(R)=Nu) Metal_Act->Coupling C-F Cleavage

Figure 1: Mechanistic divergence of gem-dihalo propargyls. Note the spontaneous rearrangement of the dichloro species versus the stability of the difluoro analog.

Experimental Protocols

Protocol A: Synthesis of gem-Difluoro Phenylpropyne (Deoxofluorination)

Use this protocol to generate stable bioisosteres.

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 1-phenyl-2-propyn-1-one (1.0 equiv) in anhydrous DCM (0.2 M).

  • Reagent Addition: Cool to 0 °C. Add Deoxo-Fluor (1.5 equiv) dropwise. (Note: DAST can be used but Deoxo-Fluor is thermally safer).

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours. Monitor by TLC (product is usually less polar than ketone).

  • Quench: CRITICAL: Cool back to 0 °C. Quench by slow addition of saturated aqueous

    
    . Vigorous 
    
    
    
    evolution will occur.
  • Isolation: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The product is a stable oil.

Protocol B: Synthesis of gem-Dichloro Phenylpropyne

Use this protocol to generate reactive intermediates for allene synthesis.

  • Preparation: Dissolve 1-phenyl-2-propyn-1-one (1.0 equiv) in anhydrous DCM (0.5 M).

  • Chlorination: Cool the solution to -78 °C (Dry ice/Acetone bath). This is essential to prevent immediate rearrangement.

  • Reagent Addition: Add

    
      (1.2 equiv) in portions.
    
  • Reaction: Stir at -78 °C for 2 hours, then allow to warm only to 0 °C. Do not reflux.

  • Quench: Pour the cold mixture onto crushed ice/water.

  • Workup: Rapidly extract with cold DCM. Wash with cold

    
    .
    
  • Storage: Dry over

    
     and concentrate at low temperature (< 20 °C). Do not store  for extended periods; use immediately for subsequent steps (e.g., conversion to chloroallenes).
    

References

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry. Link

  • Wang, J., et al. (2011).[3] "Nucleophilic Fluorination of Propargyl Halides." Journal of the American Chemical Society. Link

  • Hammond, G. B. (2011). "Recent Advances in the Synthesis of gem-Difluoro-containing Compounds." Journal of Fluorine Chemistry. Link

  • Trost, B. M., & Pinkerton, A. B. (2000). "Enhanced synthetic utility of propargyl halides."[4] Chemical Reviews. Link

  • Sarpong, R., et al. (2019). "Strategies for the Synthesis of gem-Dichlorides." Organic Letters. Link

Sources

Distinguishing 1,1-Dichloro-3-phenyl-2-propyne from isomeric allenes

Author: BenchChem Technical Support Team. Date: March 2026

Title: Distinguishing 1,1-Dichloro-3-phenyl-2-propyne from Isomeric Allenes: A Comparative Analytical Guide

Introduction In the realm of synthetic organic chemistry and drug development, propargylic halides and their corresponding allenes serve as highly versatile building blocks, particularly in the generation of (alk-1-ynyl)halocarbenes and cross-coupling reactions [1]. A classic structural challenge arises when differentiating 1,1-dichloro-3-phenyl-2-propyne (the propargyl isomer) from its rearranged counterpart, 1,1-dichloro-3-phenylpropadiene (the allene isomer). Under basic conditions, the propargylic system readily undergoes a propargyl-allenyl isomerization [2]. Accurately distinguishing these isomers is critical, as their divergent reactivities dictate the outcome of downstream synthetic pathways.

Mechanistic Causality of Isomerization The isomerization between the alkyne and allene forms is driven by base-catalyzed deprotonation. When 1,1-dichloro-3-phenyl-2-propyne is treated with a sterically hindered base (e.g., potassium tert-butoxide), the acidic propargylic proton is abstracted. The resulting delocalized anion can be protonated at the benzylic position, yielding the isomeric 1,1-dichloro-3-phenylpropadiene. The bulky nature of t-BuOK is a deliberate experimental choice; it suppresses unwanted nucleophilic substitution (S_N2) at the sterically hindered dichloride carbon, exclusively promoting the deprotonation pathway.

MechanisticPathway A 1,1-Dichloro-3-phenyl-2-propyne (Ph-C≡C-CHCl2) B Delocalized Anion [Ph-C≡C-CCl2]⁻ ↔ [Ph-C=C=CCl2]⁻ A->B Base (-H+) B->A Protonation (+H+) C 1,1-Dichloro-3-phenylpropadiene (Ph-CH=C=CCl2) B->C Protonation (+H+) C->B Base (-H+)

Graphviz Diagram 1: Base-catalyzed propargyl-allenyl rearrangement pathway.

Analytical Distinction: Spectroscopic Causality To establish a self-validating analytical system, researchers must rely on orthogonal spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The most definitive method for distinguishing these isomers is ^13C NMR. The central carbon of the allene system (=C=) is sp-hybridized and bonded to two sp2 carbons, resulting in extreme deshielding due to paramagnetic shielding terms from the orthogonal π-systems. This pushes its chemical shift to a highly characteristic ~202 ppm. In contrast, the alkyne carbons of the propyne isomer resonate in the 80–90 ppm range.

In ^1H NMR, the propargylic proton (-CHCl2) of the propyne isomer appears around 6.3 ppm. While this is unusually downfield for an aliphatic proton (due to the electron-withdrawing effect of two chlorine atoms), it is distinct from the allenic proton (=CH-Ph) of the propadiene, which is further deshielded by the adjacent phenyl ring and the conjugated double bond, appearing around 6.6 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy provides rapid, orthogonal validation. The propyne isomer exhibits a weak but sharp C≡C stretching vibration near 2220 cm⁻¹. The allene isomer is characterized by a strong asymmetric C=C=C stretching band near 1950 cm⁻¹. The causality here lies in the differing force constants and reduced masses of the triple bond versus the cumulative double bond system.

Quantitative Data Comparison

Analytical Method1,1-Dichloro-3-phenyl-2-propyne1,1-Dichloro-3-phenylpropadieneDiagnostic Rationale
^1H NMR (CDCl3) ~6.3 ppm (s, 1H, -CHCl2)~6.6 ppm (s, 1H, =CH-Ph)Deshielding by phenyl ring and =C= system in allene.
^13C NMR (CDCl3) ~60 ppm (-CHCl2)~83, 86 ppm (C≡C)~100 ppm (=CH-Ph)~104 ppm (=CCl2)~202 ppm (=C=)Extreme deshielding of the central sp-hybridized allene carbon.
IR Spectroscopy ~2220 cm⁻¹ (C≡C stretch)~1950 cm⁻¹ (C=C=C stretch)Shift in vibrational force constants from alkyne to cumulated diene.
Mass Spectrometry m/z 184 (M⁺, ^35Cl2 isotope)m/z 184 (M⁺, ^35Cl2 isotope)Identical mass; fragmentation patterns vary slightly but NMR is definitive.

Experimental Protocol: Isomerization and Analytical Tracking To objectively compare the performance and stability of these isomers, the following step-by-step workflow establishes a self-validating kinetic tracking system. By quenching aliquots at specific intervals, the conversion of the propyne to the allene can be quantified via ^1H NMR integration.

  • Substrate Preparation: Dissolve 1.0 mmol of 1,1-dichloro-3-phenyl-2-propyne in 5.0 mL of anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

  • Base Initiation: Add 0.1 mmol (10 mol%) of potassium tert-butoxide (t-BuOK) dropwise as a 1.0 M solution in THF. The use of a catalytic amount slows the isomerization sufficiently to allow for kinetic tracking.

  • Aliquot Sampling: At t = 10, 30, and 60 minutes, extract a 0.5 mL aliquot from the reaction mixture. Immediately quench the aliquot by injecting it into a vial containing 1.0 mL of saturated aqueous NH4Cl. This neutralizes the base and halts the isomerization instantly, preserving the exact isomer ratio at that time point.

  • Extraction & Preparation: Extract the quenched aliquot with 1.0 mL of deuterated chloroform (CDCl3). Dry the organic layer over anhydrous Na2SO4 and filter directly into an NMR tube. CDCl3 is chosen as it lacks exchangeable protons that would interfere with the critical 6.0–7.0 ppm diagnostic window.

  • Data Acquisition: Acquire ^1H NMR spectra for each time point. Calculate the conversion ratio by integrating the -CHCl2 singlet (~6.3 ppm) against the =CH-Ph singlet (~6.6 ppm).

ExperimentalWorkflow Step1 Step 1: Substrate Preparation Dissolve 1,1-Dichloro-3-phenyl-2-propyne in anhydrous THF at 0°C Step2 Step 2: Base Addition Add 10 mol% t-BuOK to initiate isomerization Step1->Step2 Step3 Step 3: Aliquot Sampling Quench aliquots at 10, 30, 60 min with saturated NH4Cl Step2->Step3 Step4 Step 4: NMR Analysis Extract in CDCl3 and track =CH- vs -CHCl2 integration Step3->Step4

Graphviz Diagram 2: Experimental workflow for kinetic tracking of isomerization.

Conclusion Distinguishing 1,1-dichloro-3-phenyl-2-propyne from 1,1-dichloro-3-phenylpropadiene relies on a solid understanding of structural causality and spectroscopic principles. While both share identical molecular weights, the transition from an alkyne to a cumulated diene drastically alters the electronic environment. By leveraging the ~202 ppm ^13C NMR shift and the ~1950 cm⁻¹ IR stretch of the allene, researchers can unambiguously validate their synthetic intermediates.

References

  • Shavrin, K. N., Gvozdev, V. D., & Nefedov, O. M. (1997). A new general method for the generation of (alk-1-ynyl)halocarbenes by base solvolysis of 3-substituted 1,1,1,3-tetrahalopropanes. Mendeleev Communications, 7(4), 163-164. URL: [Link]

  • Abonia, R., Insuasty, D., & Laali, K. K. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. URL: [Link]

A Comparative Guide to the GC-MS Analysis of Chlorinated Phenylpropyne Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, the precise identification and quantification of halogenated organic compounds are paramount. Chlorinated phenylpropyne derivatives, an emerging class of compounds with potential applications in medicinal chemistry and materials science, present a unique analytical challenge. Their structural diversity, arising from the number and position of chlorine substituents on the phenyl ring, necessitates robust and reliable analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for this purpose, offering unparalleled separation efficiency and definitive structural elucidation.

The Foundation of Separation: Understanding Retention Time in GC

The retention time (


) in gas chromatography is the time it takes for a specific analyte to travel from the injector, through the column, to the detector.[1] It is a critical parameter for compound identification. The elution order of compounds is primarily governed by two factors: their boiling point and their interaction with the stationary phase of the GC column.

On a non-polar stationary phase, such as the commonly used 5% phenyl methylpolysiloxane, compounds generally elute in order of their increasing boiling points.[2] For a homologous series of compounds, the boiling point tends to increase with molecular weight.[3] For isomers, the boiling point is influenced by the molecule's polarity and symmetry.

Predicting the Elution Order of Chlorinated Phenylpropyne Derivatives

Direct experimental boiling point data for a full series of chlorinated phenylpropyne derivatives is scarce. However, we can predict the elution order based on established principles and by drawing parallels with well-studied chlorinated aromatic compounds, such as dichlorobenzenes.

Key Predictive Principles:

  • Increasing Chlorination: As the number of chlorine atoms on the phenyl ring increases, the molecular weight of the derivative increases. This leads to stronger intermolecular van der Waals forces, resulting in a higher boiling point and, consequently, a longer retention time on a non-polar column.[4]

  • Isomer Position: For isomers with the same number of chlorine atoms, the position of the substituents on the phenyl ring influences the molecule's dipole moment and symmetry.

    • Ortho vs. Meta vs. Para Isomers: In dichlorobenzenes, the ortho isomer typically has the highest boiling point due to its larger dipole moment, leading to stronger dipole-dipole interactions. The meta and para isomers have lower and often similar boiling points.[1][5] However, the more symmetrical para isomer can pack more efficiently into a crystal lattice, resulting in a significantly higher melting point.[5] While melting point is less critical for GC, the subtle differences in boiling points between isomers can be exploited for their separation.

Predicted Elution Order on a Non-Polar Column:

Based on these principles, the predicted elution order for a series of chlorinated phenylpropyne derivatives on a non-polar GC column would be:

  • Phenylpropyne

  • para-Chlorophenylpropyne

  • meta-Chlorophenylpropyne

  • ortho-Chlorophenylpropyne

  • Dichlorophenylpropyne isomers (elution order among these would depend on their specific substitution patterns and resulting polarities)

  • Trichlorophenylpropyne isomers

This predicted order is summarized in the table below, alongside the known boiling point of the parent compound, phenylpropyne.

CompoundPredicted Elution OrderBoiling Point (°C)
Phenylpropyne1181.2 ± 9.0[6]
para-Chlorophenylpropyne2Predicted lower than ortho
meta-Chlorophenylpropyne3Predicted lower than ortho
ortho-Chlorophenylpropyne4Predicted highest of monochloro isomers
Dichlorophenylpropyne Isomers5Higher than monochloro isomers
Trichlorophenylpropyne Isomers6Higher than dichloro isomers

Deciphering the Molecular Blueprint: Mass Spectral Fragmentation

Electron Ionization (EI) mass spectrometry, typically operating at 70 eV, provides a unique fragmentation "fingerprint" for a molecule, allowing for its definitive identification.[7] The fragmentation patterns of chlorinated phenylpropyne derivatives are expected to be influenced by the stable phenyl group, the reactive propyne chain, and the presence of chlorine atoms.

Expected Fragmentation Pathways:

The mass spectrum of the parent compound, phenylpropyne (C₉H₈) , shows a prominent molecular ion peak (M⁺) at m/z 116, which is also the base peak, indicating the stability of the molecule. Other significant fragments are observed at m/z 115 (loss of a hydrogen atom) and m/z 89 (loss of the propyne group).

For chlorinated phenylpropyne derivatives , we can anticipate the following fragmentation patterns:

  • Molecular Ion (M⁺): A strong molecular ion peak is expected, with a characteristic isotopic pattern due to the presence of the ³⁷Cl isotope (approximately 32.5% the abundance of the ³⁵Cl isotope). This isotopic signature is a key identifier for chlorinated compounds.

  • Loss of Chlorine ([M-Cl]⁺): Cleavage of the carbon-chlorine bond is a common fragmentation pathway for chlorinated aromatic compounds.

  • Loss of the Propynyl Group: Fragmentation of the propyne side chain can occur, leading to ions corresponding to the chlorinated phenyl cation.

  • Rearrangements: As with many aromatic compounds, rearrangements prior to fragmentation can lead to a variety of fragment ions.

The following diagram illustrates the predicted primary fragmentation pathways for a generic monochlorophenylpropyne.

G M Monochlorophenylpropyne (M) M_ion [M]⁺˙ (m/z 150/152) M->M_ion Electron Ionization M_minus_H [M-H]⁺ (m/z 149/151) M_ion->M_minus_H Loss of H˙ M_minus_Cl [M-Cl]⁺ (m/z 115) M_ion->M_minus_Cl Loss of Cl˙ chlorophenyl [C₆H₄Cl]⁺ (m/z 111/113) M_ion->chlorophenyl Propynyl radical loss G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample containing chlorinated phenylpropynes dissolve Dissolve in volatile solvent sample->dissolve inject Inject 1 µL into GC dissolve->inject separate Separation on capillary column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (Scan or SIM) ionize->detect chromatogram Generate Total Ion Chromatogram (TIC) detect->chromatogram spectra Extract Mass Spectra of peaks chromatogram->spectra identify Identify compounds by retention time and spectra spectra->identify quantify (Optional) Quantify using calibration standards identify->quantify

Sources

Safety Operating Guide

Master Standard Operating Procedure: Handling and PPE Ecosystem for 1,1-Dichloro-3-phenyl-2-propyne

Author: BenchChem Technical Support Team. Date: March 2026

As drug development accelerates, the use of highly reactive intermediates like 1,1-Dichloro-3-phenyl-2-propyne (CAS: 13524-09-9) has become increasingly common in complex synthetic pathways. However, the structural features that make this halogenated alkyne synthetically valuable—specifically the gem-dichloro functionality adjacent to an alkyne—also make it a potent electrophile, a severe lachrymator, and a dangerous alkylating agent.

This guide provides researchers and laboratory managers with a causality-driven, self-validating framework for the safe handling, personal protective equipment (PPE) selection, and disposal of 1,1-Dichloro-3-phenyl-2-propyne. By understanding the why behind each safety measure, laboratories can build deep operational trust and prevent catastrophic exposure events [1].

Chemical Profiling & Hazard Matrix

To design an effective PPE ecosystem, we must first deconstruct the chemical behavior of the compound. 1,1-Dichloro-3-phenyl-2-propyne is highly susceptible to hydrolysis in the presence of ambient moisture, leading to the generation of hydrogen chloride (HCl) gas. Furthermore, as a halogenated organic, it readily permeates standard single-layer laboratory gloves.

Table 1: Quantitative Risk & Hazard Matrix
Hazard CategoryMechanistic CauseOperational ImplicationRequired Mitigation
Corrosivity / Lachrymator Hydrolysis of the gem-dichloro group releases volatile HCl gas.Severe damage to corneal tissue and respiratory mucosa upon exposure.Mandatory use of a certified chemical fume hood; full face shield over goggles.
Toxicity / Alkylating Agent Electrophilic alkyne carbon acts as a potent alkylating agent.High risk of skin absorption and subsequent cellular damage/sensitization.Double-gloving (Nitrile over Butyl rubber for prolonged handling).
Environmental Persistence Halogen-carbon bonds resist rapid environmental degradation.Severe regulatory penalties for improper disposal; high disposal costs.Strict segregation into designated Halogenated Organic Waste streams.

The Causality-Driven PPE Ecosystem

Do not merely wear PPE; understand its function as a dynamic barrier. The OSHA Laboratory Standard (29 CFR 1910.1450) mandates that PPE selection be directly tied to a specific hazard assessment [1].

  • Hand Protection (The Permeation Principle): Halogenated organics rapidly degrade standard 4-mil nitrile gloves. Rule: Employ a double-glove system. Use an inner standard nitrile glove (for dexterity and baseline protection) and an outer, thicker nitrile or butyl rubber glove. Causality: If the outer glove is breached or contaminated, it can be safely doffed while the inner glove maintains a sterile, chemical-free barrier against the skin [2].

  • Eye & Face Protection (The Splash Vector): Standard safety glasses are insufficient. Rule: Wear non-vented chemical splash goggles paired with an 8-inch polycarbonate face shield. Causality: 1,1-Dichloro-3-phenyl-2-propyne is a severe lachrymator and corrosive; a face shield prevents aerosolized droplets from contacting the epidermis, while goggles seal the ocular cavity from HCl vapors.

  • Respiratory Protection (The Failsafe): All open handling must occur within a certified fume hood. However, for spill response or operations outside of engineering controls, respiratory protection is required. Rule: Use a NIOSH-approved half-mask or full-facepiece respirator equipped with Organic Vapor (OV) cartridges and P100 particulate filters [3]. Causality: The compound can exist as both a volatile vapor (releasing HCl/organics) and an aerosolized particulate during vigorous reactions.

  • Body Protection: A flame-resistant (FR), knee-length laboratory coat (fully buttoned) and closed-toe, non-porous footwear.

Operational Protocol: Step-by-Step Methodology

Every protocol must function as a self-validating system —meaning the completion of one step inherently verifies the safety of the next.

Phase 1: Pre-Handling Setup & Validation
  • Fume Hood Verification: Before introducing the chemical, verify that the fume hood face velocity is between 80–120 feet per minute (fpm). Self-Validation: Do not rely solely on digital monitors. Tape a Kimwipe to the bottom of the sash; an inward deflection confirms active negative pressure.

  • Glove Integrity Check: Perform an inflation test on the outer butyl/nitrile gloves. Trap air inside the glove and roll the cuff tightly to check for micro-punctures.

  • Clear the Deck: Remove all mutually reactive chemicals (e.g., strong bases, active metals like sodium or potassium) from the fume hood to prevent violent exothermic reactions [2].

Phase 2: Active Handling & Transfer
  • Purge the Atmosphere: If the reagent is stored under argon or nitrogen, use a Schlenk line or a glovebox for transfer to prevent moisture-induced hydrolysis and HCl generation.

  • Syringe Transfer: For liquid transfers, use a luer-lock glass syringe with a PTFE-tipped plunger. Causality: Halogenated organics will degrade standard rubber syringe plungers, leading to leaks and contamination.

  • Decontaminate Immediately: Once the transfer is complete, immediately wipe the exterior of the reagent bottle with a compatible solvent (e.g., hexanes) and place the contaminated wipe into a sealed solid-waste container inside the hood.

Systems Visualization: Workflow & Spill Response

To ensure immediate comprehension during high-stress operations, the following logic diagrams map the operational workflow and emergency spill response.

PPE_Workflow Start Start: 1,1-Dichloro-3-phenyl-2-propyne Handling HoodCheck Verify Fume Hood Flow (>100 fpm via Kimwipe Test) Start->HoodCheck PPE Don PPE: Double Nitrile/Butyl Gloves, Goggles, Face Shield, FR Lab Coat HoodCheck->PPE Flow Verified Handle Execute Chemical Transfer (Moisture-Free / Argon Purge) PPE->Handle PPE Integrity Confirmed Waste Dispose strictly as Halogenated Organic Waste Handle->Waste Post-Reaction Cleanup

Figure 1: Self-validating operational workflow for handling halogenated alkynes.

SpillResponse Spill Spill Detected (HCl Gas Risk) Evac Evacuate Immediate Area & Assess Ventilation Spill->Evac Resp Don NIOSH OV/P100 Respirator Evac->Resp If > 50mL or outside hood Absorb Apply Inert Absorbent (Vermiculite / Sand) Resp->Absorb Collect Collect in Sealed Secondary Container Absorb->Collect Dispose Route to Halogenated Waste Stream Collect->Dispose

Figure 2: Step-by-step emergency spill response and neutralization logic.

Spill Response & Disposal Plan

In the event of a spill, 1,1-Dichloro-3-phenyl-2-propyne presents an immediate inhalation and contact hazard.

Emergency Spill Protocol
  • Isolate & Evacuate: Immediately alert laboratory personnel. If the spill occurs outside a fume hood, evacuate the room and allow the HVAC system to clear ambient vapors for at least 15 minutes.

  • Upgrade PPE: The designated responder must don a NIOSH-approved OV/P100 respirator [3] and heavy-duty butyl rubber gloves before re-entering the area.

  • Contain & Absorb: Do not use combustible absorbents like sawdust. Cover the spill with an inert, non-combustible absorbent such as vermiculite, dry sand, or a commercial organic spill-kit powder.

  • Neutralize Secondary Hazards: If hydrolysis has occurred and HCl vapors are detected, a weak, dry base (e.g., sodium bicarbonate) can be carefully applied to the periphery of the spill to neutralize acidic byproducts. Self-Validation: Use a moistened pH strip held above the spill zone; a shift from red (acidic) to neutral confirms vapor suppression.

Halogenated Waste Segregation

Disposal costs for halogenated materials are significantly higher than non-halogenated materials due to the specialized high-temperature incineration required to prevent the formation of toxic dioxins [2].

  • Segregation: Place all collected spill debris, contaminated Kimwipes, and reaction byproducts into a dedicated, chemically compatible container clearly labeled "Hazardous Waste: Halogenated Organics (Contains 1,1-Dichloro-3-phenyl-2-propyne)" .

  • Prohibition: Never mix halogenated waste with non-halogenated solvents, heavy metals, or basic amine waste, as this can trigger violent exothermic polymerization or off-gassing.

References

  • Laboratory Safety Guidance (OSHA 29 CFR 1910.1450) Occupational Safety and Health Administration (OSHA). URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council (US) Committee on Prudent Practices in the Laboratory. National Academies Press. URL:[Link]

  • NIOSH Guide to the Selection & Use of Particulate Respirators Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health. URL:[Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.